trans-3-Decene
Description
BenchChem offers high-quality trans-3-Decene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Decene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWIAHBVAYKIZ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19150-21-1 | |
| Record name | trans-3-Decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of trans-3-Decene (CAS 19150-21-1)
Introduction
Trans-3-Decene (CAS: 19150-21-1), with the IUPAC name (E)-dec-3-ene, is a colorless liquid and a member of the internal alkene family. This ten-carbon hydrocarbon is distinguished by a carbon-carbon double bond located between the third and fourth carbon atoms, with the alkyl chains adopting a trans configuration. This specific geometry imparts distinct physical and chemical properties compared to its cis isomer. As a highly reactive and versatile molecule, trans-3-Decene serves as a crucial intermediate in organic synthesis and a monomer in the production of various polymers. Its utility extends to its use as a non-polar solvent and as a foundational molecule for creating specialty chemicals and pharmaceutical intermediates. This guide provides an in-depth exploration of its chemical properties, structural characteristics, reactivity, and safe handling protocols, tailored for professionals in research and drug development.
Physicochemical and Thermodynamic Properties
The physical state and thermodynamic characteristics of a compound are foundational to its application in experimental and industrial settings. These properties dictate the conditions required for storage, handling, and reaction control. Trans-3-Decene is a liquid at standard temperature and pressure with a relatively low boiling point and a distinct flash point, classifying it as a flammable liquid.
| Property | Value | Reference(s) |
| CAS Number | 19150-21-1 | [1] |
| Molecular Formula | C₁₀H₂₀ | [1] |
| Molecular Weight | 140.27 g/mol | [2] |
| Appearance | Colorless liquid | |
| Density | 0.749 g/cm³ | |
| Boiling Point | 169 - 170 °C at 760 mmHg | |
| Melting Point | -56.93 °C (estimate) | |
| Flash Point | 45.5 °C | |
| Vapor Pressure | 2.08 mmHg at 25 °C | |
| Refractive Index | 1.430 | |
| Enthalpy of Vaporization | 41.3 kJ/mol | [1] |
| LogP (Octanol/Water) | 3.923 |
Structural Elucidation & Spectroscopic Profile
The precise identification and purity assessment of trans-3-Decene rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecule's structure, from its carbon framework to the specific geometry of its double bond.
Expected Spectroscopic Signatures
-
Infrared (IR) Spectroscopy : The IR spectrum of trans-3-Decene is characterized by several key absorption bands. The presence of the double bond is indicated by a C(sp²)-H stretching peak between 3000-3100 cm⁻¹ and a C=C stretching peak around 1660-1680 cm⁻¹.[3][4] Crucially, the trans configuration gives rise to a strong and distinct C-H out-of-plane bending (wagging) absorption in the 960-980 cm⁻¹ region, which is often used to differentiate it from its cis isomer.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The vinylic protons (on C3 and C4) are expected to appear in the downfield region, typically between 4.0 and 6.0 ppm.[6] The trans-relationship between these protons results in a large coupling constant (J ≈ 12-18 Hz), a definitive indicator of the (E)-geometry. The remaining aliphatic protons on the ethyl and hexyl chains will produce complex multiplets in the upfield region (approx. 0.8-2.2 ppm).
-
¹³C NMR : The two sp²-hybridized carbons of the double bond will show signals in the deshielded region of the spectrum, typically between 120 and 140 ppm. The remaining eight sp³-hybridized carbons will appear in the more shielded, upfield region.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), trans-3-Decene will exhibit a distinct molecular ion (M⁺) peak at m/z = 140. The most characteristic fragmentation pathway for alkenes is allylic cleavage, which involves the breaking of the bond adjacent to the double bond.[7][8] This occurs because the resulting allylic carbocation is stabilized by resonance. For trans-3-Decene, this would lead to cleavage of the C2-C3 or C5-C6 bonds, generating prominent fragment ions.
Experimental Protocol: General Spectroscopic Analysis
The following provides a generalized workflow for the structural verification of a liquid alkene sample like trans-3-Decene.
Objective: To confirm the identity and purity of trans-3-Decene using GC-MS, IR, and NMR spectroscopy.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL of dichloromethane).
-
Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.
-
Acquire the mass spectrum of the eluting peak corresponding to trans-3-Decene.
-
Causality: This technique separates volatile components and provides the molecular weight and fragmentation pattern, offering a primary confirmation of identity and purity.
-
-
Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to achieve a good signal-to-noise ratio.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Causality: This rapid technique identifies key functional groups, particularly the characteristic C-H wag of the trans-alkene, providing crucial stereochemical information.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to determine chemical shifts, integration values, and coupling constants.
-
Causality: NMR provides the most detailed structural information, confirming the connectivity of the carbon skeleton and, via the coupling constants of the vinylic protons, unambiguously establishing the trans stereochemistry.
-
Visualization: Spectroscopic Analysis Workflow
Caption: Workflow for the comprehensive spectroscopic identification of trans-3-Decene.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity in trans-3-Decene is the electron-rich carbon-carbon double bond. This π-system is susceptible to attack by electrophiles, making electrophilic addition the cornerstone of its chemistry. This reactivity allows it to be a versatile precursor for a wide range of functionalized molecules.
Core Reactivity: Electrophilic Addition
The π-electrons of the double bond form a region of high electron density, which can act as a nucleophile. Electrophiles are attracted to this region, initiating reactions that break the π-bond and form two new σ-bonds. Common examples include:
-
Hydrogenation: Catalytic addition of hydrogen (H₂) across the double bond to yield the saturated alkane, decane.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form 3,4-dihalodecanes.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to form 3- and 4-halodecanes, typically following Markovnikov's rule in unsymmetrical cases (though less relevant here due to the internal position).
-
Oxidation: Reactions like epoxidation (forming an epoxide) or ozonolysis (cleaving the double bond to form aldehydes).
Visualization: General Mechanism of Electrophilic Addition
Caption: The two-step mechanism of electrophilic addition to an alkene double bond.
Featured Protocol: Epoxidation of trans-3-Decene
Epoxidation is a synthetically valuable transformation that converts the planar alkene into a strained, three-membered cyclic ether (epoxide). These epoxides are highly useful intermediates for further synthesis, as they can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry.[9]
Objective: To synthesize trans-3,4-epoxydecane from trans-3-Decene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
trans-3-Decene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-Decene (e.g., 10 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In small portions over 30 minutes, add m-CPBA (approx. 1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
Causality: Adding the peroxyacid slowly and at a low temperature helps to control the exothermic reaction and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting alkene.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding 20 mL of saturated Na₂SO₃ solution and stirring for 15 minutes.
-
Causality: Sodium sulfite reduces the remaining m-CPBA to the less reactive meta-chlorobenzoic acid, which is crucial for safety and for simplifying purification.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2x30 mL of saturated NaHCO₃ solution (to remove acidic byproducts) and 1x30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purification: If necessary, purify the resulting trans-3,4-epoxydecane by flash column chromatography on silica gel.
Potential Synthetic Pathways
The Wittig reaction is a powerful and widely used method for synthesizing alkenes with excellent regiochemical control, making it an ideal choice for preparing trans-3-Decene.[10] The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.
Retrosynthetic Analysis
A retrosynthetic approach for trans-3-Decene involves disconnecting the double bond. This leads to two possible synthons: a C₃ aldehyde (propanal) and a C₇ phosphorus ylide, or a C₈ aldehyde (octanal) and a C₂ ylide. The former is often more practical.
Visualization: Retrosynthesis via Wittig Reaction
Caption: Retrosynthetic analysis of trans-3-Decene using a Wittig disconnection.
Forward Synthesis Protocol Outline
-
Ylide Preparation: The heptyltriphenylphosphonium ylide is prepared in two steps. First, 1-bromoheptane is reacted with triphenylphosphine via an Sₙ2 reaction to form heptyltriphenylphosphonium bromide.[10]
-
Deprotonation: The resulting phosphonium salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi), under anhydrous and inert conditions to generate the reactive phosphorus ylide.
-
Wittig Reaction: The freshly prepared ylide is then reacted with propanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of an oxaphosphetane intermediate, which subsequently collapses to form the desired trans-3-Decene and triphenylphosphine oxide as a byproduct.[11] The use of a non-stabilized ylide often favors the Z-alkene, but reaction conditions can be modified (e.g., Schlosser modification) to favor the E-alkene.[12]
Safety and Handling
Trans-3-Decene is a hazardous chemical that requires careful handling to prevent injury and property damage. Adherence to established safety protocols is mandatory.
GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapour. | [13] | |
| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways. | [13] |
Safe Handling and Storage Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to prevent vapor inhalation. Use explosion-proof electrical and lighting equipment.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Fire Prevention: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[14] Ground and bond containers when transferring material to prevent static discharge.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. If swallowed, do NOT induce vomiting and seek immediate medical attention.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Store locked up.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
Trans-3-Decene is a molecule of significant utility in the chemical sciences, defined by the reactivity of its internal, trans-configured double bond. Its well-characterized physicochemical properties and spectroscopic signatures allow for its reliable identification and use. The susceptibility of its π-bond to electrophilic attack makes it a versatile platform for synthesizing a diverse array of more complex molecules, including valuable epoxides. Understanding its synthesis, reactivity, and the necessary safety protocols is essential for leveraging its full potential in research, development, and industrial applications.
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.4: Fragmentation of Alkenes. Whitman College. Retrieved from [Link]
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Biochem Chemopharma. (n.d.). GHS Hazard Statement. Retrieved from [Link]
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Molview. (n.d.). IR spectrum: Alkenes. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). trans-3-Decene. PubChem Compound Database. Retrieved from [Link]
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ChemSafetyPro. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]
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Organic Syntheses. (n.d.). Sharpless Epoxidation of 1,4-pentadien-3-ol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). trans-3-Decene Data. NIST Chemistry WebBook. Retrieved from [Link]
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Macmillan Group, Princeton University. (n.d.). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of trans-3-Decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Decene (CAS RN: 19150-21-1) is a non-polar hydrocarbon belonging to the alkene family, characterized by a carbon-carbon double bond between the third and fourth carbon atoms of its ten-carbon chain.[1] Its specific stereochemistry, with the alkyl groups on opposite sides of the double bond, imparts distinct physical properties that are critical for its application and handling. This guide provides an in-depth analysis of the boiling point and density of trans-3-decene, detailing not only the empirical data but also the underlying molecular principles and the robust methodologies for their experimental determination. Understanding these core physical constants is paramount for professionals in chemical synthesis, formulation science, and drug development, as they directly influence reaction kinetics, purification processes, and the ultimate performance of end-products.
Core Physical Properties of trans-3-Decene
The physical characteristics of trans-3-decene are dictated by its molecular structure and the resulting intermolecular forces. As a non-polar molecule, the primary forces of attraction between trans-3-decene molecules are the relatively weak van der Waals forces (specifically, London dispersion forces). The following table summarizes the key physical data for this compound.
| Property | Value | Unit |
| Boiling Point | 169 - 170 | °C at 760 mmHg |
| Density | 0.749 | g/cm³ |
| Molecular Formula | C₁₀H₂₀ | |
| Molecular Weight | 140.27 | g/mol |
| CAS Number | 19150-21-1 |
The Science Behind the Data: Structure-Property Relationships
The observed boiling point and density of trans-3-decene are a direct consequence of its molecular architecture.
Boiling Point Analysis
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For non-polar compounds like alkenes, the boiling point is primarily influenced by the strength of London dispersion forces, which in turn are dependent on the molecule's size (number of electrons) and shape.
-
Chain Length: With ten carbon atoms, trans-3-decene has a significant number of electrons, leading to substantial temporary dipoles and, consequently, stronger London dispersion forces than shorter-chain alkenes. This results in a relatively high boiling point compared to, for example, butene or hexene.[2][3][4][5][6]
-
Stereoisomerism's Subtle Role: For geometric isomers, the trans configuration generally leads to a slightly lower boiling point compared to its cis counterpart.[2][7] This is because cis isomers can exhibit a small net dipole moment due to the arrangement of the alkyl groups on the same side of the double bond, introducing weak dipole-dipole interactions in addition to London dispersion forces.[2][5][6][7] In contrast, the more symmetrical structure of trans isomers often results in a cancellation of these minor bond dipoles.[2][5][6]
Density Insights
Density is a measure of mass per unit volume. The density of alkenes is influenced by how efficiently the molecules can pack together.
-
Comparison to Water: Like most hydrocarbons, trans-3-decene is less dense than water.
-
Influence of Isomerism: Trans isomers tend to have higher melting points than their cis counterparts because their more linear and symmetrical shape allows for more efficient packing in a crystal lattice.[2][5] While this effect is most pronounced in the solid state, the efficient packing of trans isomers can also contribute to a slightly higher density in the liquid phase compared to more irregularly shaped branched isomers.
Experimental Determination of Physical Properties
To ensure the accuracy and reliability of the physical data, standardized and self-validating experimental protocols must be employed.
Boiling Point Determination via Simple Distillation
Simple distillation is a robust method for determining the boiling point of a pure liquid.[8][9] The principle relies on heating the liquid to its boiling point, allowing the vapor to rise and come into thermal equilibrium with a thermometer before being condensed and collected.[8][10] The temperature at which a steady condensation rate is observed corresponds to the boiling point at the recorded atmospheric pressure.[10][11]
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer. Ensure all glassware is clean and dry.
-
Sample Preparation: Add a measured volume of trans-3-decene to the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures the thermometer measures the temperature of the vapor that is entering the condenser.
-
Heating: Gently heat the distillation flask.
-
Data Collection: Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation. The stable temperature reading during the collection of the bulk of the distillate is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates from 760 mmHg, a correction may be applied for higher accuracy.
Caption: Workflow for determining boiling point via simple distillation.
Density Determination
The density of a liquid can be accurately determined using several methods. Here, we detail two common and reliable approaches.
A pycnometer is a glass flask with a precisely known volume.[12] This method relies on the gravimetric determination of the mass of the liquid that fills this known volume.
-
Preparation: Clean and thoroughly dry the pycnometer and its stopper.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀).
-
Filling: Fill the pycnometer with trans-3-decene, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Equilibration: Place the filled pycnometer in a thermostatic bath at a specific temperature (e.g., 20°C) to allow the liquid to reach thermal equilibrium.
-
Mass of Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m₁).
-
Calculation: The mass of the liquid is m₁ - m₀. The density (ρ) is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V): ρ = (m₁ - m₀) / V.
-
Validation: To ensure accuracy, the procedure should be repeated until consistent results are obtained. The pycnometer should be calibrated with a liquid of known density, such as deionized water.
This modern technique offers high precision and requires a small sample volume.[13][14][15][16][17] The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid. The ASTM D4052 standard is a widely recognized procedure for this measurement.[13][14][15][16][17]
-
Calibration: Calibrate the digital density meter with dry air and a standard of known density (e.g., pure water).
-
Sample Injection: Inject the trans-3-decene sample into the oscillating U-tube, ensuring it is free of air bubbles.
-
Temperature Control: The instrument will bring the sample to a precisely controlled temperature.
-
Measurement: The instrument automatically measures the oscillation period and calculates the density.
-
Data Recording: Record the density value displayed by the instrument.
Caption: Comparative workflows for density determination.
Safety and Handling
trans-3-Decene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[18][19][20] Protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of ingestion, aspiration into the lungs can be a significant hazard.[19][20] Always consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The boiling point and density of trans-3-decene are fundamental physical properties that are well-defined by its molecular structure. The values of 169-170°C and 0.749 g/cm³, respectively, are consistently reported in chemical literature. Accurate experimental determination of these properties is crucial for scientific and industrial applications and can be reliably achieved through standardized methods such as distillation and pycnometry or digital densitometry. A thorough understanding of these properties and their experimental determination is essential for researchers and professionals working with this compound.
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solubility of trans-3-Decene in organic solvents
An In-depth Technical Guide to the Solubility of trans-3-Decene in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of trans-3-Decene, a nonpolar alkene, across a range of common organic solvents. As a molecule of interest in organic synthesis and as a non-polar medium, understanding its solubility characteristics is critical for researchers, chemists, and formulation scientists. This document elucidates the physicochemical properties of trans-3-Decene that govern its solubility, presents quantitative solubility data, and details a robust experimental protocol for its determination. The guiding principle of "like dissolves like" is explored in-depth, explaining the observed high solubility in nonpolar solvents and poor solubility in polar, protic media. This guide is designed to serve as a practical resource, blending theoretical principles with actionable experimental methodology.
Physicochemical Profile of trans-3-Decene
The solubility of a compound is fundamentally dictated by its molecular structure and resulting physical properties. Trans-3-Decene is a ten-carbon alpha-alkene with a double bond located at the third carbon position. Its linear hydrocarbon chain and the absence of polar functional groups are the primary determinants of its behavior in solution.[1][2]
The key properties of trans-3-Decene are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | [3] |
| Molecular Weight | 140.27 g/mol | [3] |
| IUPAC Name | (E)-dec-3-ene | [3] |
| Boiling Point | 169-170 °C at 760 mmHg | [4][5] |
| Density | ~0.749 g/cm³ | [4] |
| Flash Point | ~45.5 - 49.2 °C | [4][6] |
| XLogP3 | 4.7 | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
The high XLogP3 value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[3] The complete absence of hydrogen bond donor or acceptor sites means it cannot participate in the strong hydrogen-bonding networks characteristic of polar solvents like water.[4]
Theoretical Principles of Solubility
The solubility of trans-3-Decene is best understood through the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7][8]
-
Solute-Solute Interactions: In its pure liquid state, trans-3-Decene molecules are held together by weak intermolecular van der Waals forces, specifically London dispersion forces. These forces arise from temporary, induced dipoles in the electron clouds of the molecules.
-
Solvent-Solvent Interactions: Solvents also have their own set of intermolecular forces, ranging from strong hydrogen bonds (e.g., water, ethanol) to dipole-dipole interactions (e.g., acetone) and weak London dispersion forces (e.g., hexane, toluene).
-
Solute-Solvent Interactions: For dissolution to occur, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
Causality: Trans-3-Decene, being nonpolar, interacts solely through London dispersion forces.[2] It will dissolve readily in nonpolar solvents (like hexane or cyclohexane) where the primary intermolecular forces are also London dispersion forces.[9][10][11] The energy cost of breaking the interactions within both the solute and solvent is easily recovered by the formation of similar interactions between them.
Conversely, in a highly polar solvent like water, the water molecules are strongly attracted to each other via hydrogen bonds. For trans-3-Decene to dissolve, it would need to disrupt this powerful network. However, it cannot form new, energetically favorable hydrogen bonds with water. This results in an entropically unfavorable ordering of water molecules around the hydrocarbon chain, known as the hydrophobic effect, leading to extremely low solubility.[12]
Quantitative Solubility Data for trans-3-Decene
The following table summarizes the experimental solubility of trans-3-Decene in a variety of organic solvents at 25°C. The solvents are categorized by their functional class and polarity to facilitate analysis.
| Solvent Class | Solvent | Solubility (g/L) @ 25°C[6] | Analysis |
| Nonpolar Hydrocarbons | n-Hexane | 20275.41 | Miscible . Very high solubility due to identical nonpolar nature and reliance on London dispersion forces. |
| Cyclohexane | 22110.16 | Miscible . Similar to n-hexane, excellent compatibility. | |
| Toluene | 6755.69 | Highly Soluble . The aromatic ring provides sufficient nonpolar character for strong interaction. | |
| Ethers | Tetrahydrofuran (THF) | 22314.12 | Miscible . Despite the polar ether group, the carbon backbone dominates, making it an excellent solvent. |
| 1,4-Dioxane | 12461.33 | Highly Soluble . Similar to THF, the ether oxygens do not significantly hinder solubility. | |
| Halogenated | Chloroform | 11150.96 | Highly Soluble . A good solvent for nonpolar compounds. |
| Dichloromethane | Not specified, but expected to be high | - | |
| Ketones | Acetone | 8688.51 | Highly Soluble . The carbonyl group adds polarity, but the molecule is still an effective solvent. |
| 2-Butanone (MEK) | 8446.73 | Highly Soluble . Similar in performance to acetone. | |
| Esters | n-Butyl Acetate | 23064.64 | Miscible . High solubility indicates strong compatibility. |
| Ethyl Acetate | 10253.41 | Highly Soluble . A widely used medium-polarity solvent. | |
| n-Propyl Acetate | 7171.5 | Highly Soluble . | |
| Methyl Acetate | 4731.6 | Very Soluble . | |
| Alcohols (Polar, Protic) | n-Butanol | 8237.08 | Highly Soluble . The longer alkyl chain enhances compatibility with the decene chain. |
| Isopropanol | 6096.37 | Very Soluble . | |
| n-Propanol | 5457.14 | Very Soluble . | |
| Ethanol | 5063.95 | Very Soluble . As alcohol polarity increases (chain length decreases), solubility drops. | |
| Methanol | 2279.94 | Soluble . The most polar of the simple alcohols, showing the lowest solubility in this subclass. | |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 5102.06 | Very Soluble . Despite high polarity, its aprotic nature allows for good solvation. |
| Acetonitrile | 3621.44 | Soluble . | |
| Dimethylformamide (DMF) | 3107.87 | Soluble . | |
| N-Methyl-2-pyrrolidone (NMP) | 2498.69 | Soluble . | |
| Highly Polar Protic | Acetic Acid | 1374.18 | Moderately Soluble . Strong hydrogen bonding of the solvent reduces compatibility. |
| Ethylene Glycol | 180.58 | Slightly Soluble . The two hydroxyl groups create a strong hydrogen-bonding network, making it a poor solvent. | |
| Water | 0.01 | Essentially Insoluble . The extreme polarity and strong hydrogen bonding of water preclude solubility. |
Experimental Determination of Solubility
A reliable and widely accepted method for determining the solubility of a liquid in a liquid solvent is the Isothermal Shake-Flask Method . This protocol is a self-validating system as it is designed to achieve thermodynamic equilibrium.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Method Workflow for Solubility Determination.
Step-by-Step Methodology
-
Materials & Reagents:
-
trans-3-Decene (solute), >95% purity
-
Selected organic solvent (solvent), analytical grade or higher
-
Scintillation vials or other sealable glass containers with inert caps
-
Thermostatted orbital shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
-
Preparation of Saturated Solution (in triplicate):
-
Add a precise volume or weight of the chosen solvent (e.g., 10 mL) to a series of vials.
-
Add an excess amount of trans-3-Decene to each vial. "Excess" is critical; a separate, visible phase of the solute must be present after equilibration to ensure saturation. A solute-to-solvent ratio of 1:4 (v/v) is often a good starting point.
-
Securely seal the vials to prevent loss of volatile components.
-
-
Equilibration:
-
Place the vials in the thermostatted shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the vials at a constant speed that ensures thorough mixing of the two phases but avoids forming a stable emulsion.
-
Allow the system to equilibrate for a sufficient period. For liquid-liquid systems, 24 to 48 hours is typically adequate. A kinetic study (measuring concentration at 12, 24, 36, and 48 hours) can be performed to definitively confirm that equilibrium has been reached when concentration values plateau.
-
-
Phase Separation and Sampling:
-
Stop the agitation and allow the vials to stand quiescently in the temperature bath for at least 12 hours. This allows for complete separation of the two liquid phases.
-
Carefully, without disturbing the interface or any undissolved solute, withdraw an aliquot from the center of the solvent-rich (saturated) phase using a pipette or syringe.
-
Immediately transfer the aliquot to a volumetric flask and dilute with fresh solvent to a concentration suitable for the analytical method. Record the dilution factor accurately.
-
-
Quantitative Analysis (GC-FID):
-
Calibration: Prepare a series of calibration standards of known concentrations of trans-3-Decene in the pure solvent.
-
Analysis: Inject the prepared standards and the diluted sample aliquots into the GC-FID system. Use an appropriate column (e.g., a nonpolar DB-1 or similar) and temperature program to achieve good separation and peak shape.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration for the standards. Use the linear regression equation of this curve to determine the concentration of trans-3-Decene in the diluted sample.
-
Final Result: Multiply the calculated concentration by the dilution factor to obtain the final solubility value, typically expressed in g/L or mol/L.
-
Practical Implications
-
Reaction Medium: For synthetic chemists, this guide helps in selecting an appropriate solvent system where trans-3-Decene can act as a reactant or a nonpolar medium for other nonpolar reagents.
-
Formulation Science: In drug development, structurally similar nonpolar molecules may be encountered. This data provides a model for predicting the solubility behavior of other long-chain hydrocarbons and for developing non-aqueous or lipid-based formulations.
-
Purification and Extraction: The high solubility in nonpolar solvents like hexane allows for its use in liquid-liquid extraction processes to separate it from more polar impurities. Conversely, its insolubility in water is key to aqueous washing steps.
-
Industrial Applications: Trans-3-Decene itself can be used as a non-polar solvent or a cleaning agent for oily residues, and understanding its miscibility with other solvents is crucial for creating effective solvent blends.[5][6]
Conclusion
The solubility of trans-3-Decene is a clear demonstration of fundamental chemical principles. Its nonpolar, acyclic hydrocarbon structure dictates its high solubility and miscibility in nonpolar organic solvents and its virtual insolubility in highly polar, protic solvents like water. The quantitative data and experimental protocol provided herein offer valuable tools for scientists and researchers, enabling informed solvent selection, robust experimental design, and a deeper understanding of the intermolecular forces that govern molecular behavior in solution.
References
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University of Babylon. (n.d.). Alkenes. Retrieved from [Link]
-
Vedantu. (2020, June 25). Physical Properties of Alkenes: Polarity, Boiling Point & Trends. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Alkenes. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds. Retrieved from [Link]
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Lumen Learning. (n.d.). The Basics of General, Organic, and Biological Chemistry - 13.3 Physical Properties of Alkenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362724, trans-3-Decene. Retrieved from [Link]
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LookChem. (n.d.). trans-3-Decene. Retrieved from [Link]
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SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
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Organic Chemistry: How to…. (2022, July 29). Predicting solubility trends. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of trans-3-Decene (CAS 19150-21-1). Retrieved from [Link]
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Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. Retrieved from [Link]
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Vermeire, F. H., Chung, Y., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]
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Scent.vn. (n.d.). trans-3-Decene (CAS 19150-21-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
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Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. Retrieved from [Link]
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Jørgensen, C. V., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
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Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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A Technical Guide to the Physical Constants of trans-3-Decene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the key physical and chemical properties of trans-3-Decene, an organic compound of interest in various research and development sectors. The information herein is curated to support professionals in chemical synthesis, materials science, and pharmaceutical development by providing reliable data and standardized experimental context.
Introduction to trans-3-Decene
Trans-3-Decene (CAS No. 19150-21-1) is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[1][2] As a member of the alkene family, its structure features a ten-carbon chain with a double bond in the trans configuration at the third carbon position.[2] This specific stereoisomerism influences its physical properties and chemical reactivity. Trans-3-Decene serves as a valuable intermediate in organic synthesis and as a component in the formulation of various industrial products, including polymers and solvents.[1] A thorough understanding of its physical constants is paramount for its effective application and for the design of new synthetic pathways.
Physicochemical Properties
The fundamental physical constants of trans-3-Decene are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions, ensuring safety, and developing purification methods.
| Property | Value | Source(s) |
| IUPAC Name | (E)-dec-3-ene | [3] |
| CAS Number | 19150-21-1 | [1][2] |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molar Mass | 140.27 g/mol | [1][3] |
| Refractive Index (n_D) | 1.4195 - 1.43 | [1][4] |
| Density | 0.749 g/cm³ | [1][4] |
| Boiling Point | 169-170 °C at 760 mmHg | [1][4] |
| Melting Point | -56.93 °C (estimate) | [1][4] |
| Flash Point | 45.5 °C | [1][4] |
| Vapor Pressure | 2.08 mmHg at 25 °C | [1][4] |
In-Depth Focus: The Refractive Index
The refractive index is a critical parameter for the identification and purity assessment of liquid chemical substances. It is a dimensionless number that describes how fast light travels through the material. For trans-3-Decene, the refractive index is a sensitive indicator of its isomeric purity and the presence of contaminants. The value is typically measured at a standard temperature (20°C or 25°C) using the sodium D-line (589 nm) as the light source. Variations in this value can suggest batch-to-batch inconsistencies or degradation of the sample.
Experimental Protocol: Determination of Refractive Index
The following protocol outlines the standardized procedure for measuring the refractive index of a liquid sample like trans-3-Decene using an Abbe refractometer. This method is widely adopted for its accuracy and reliability.
Objective: To accurately measure the refractive index of a trans-3-Decene sample.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lint-free tissues
-
Calibration standard (e.g., distilled water)
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Temperature Stabilization:
-
Connect the Abbe refractometer to the constant temperature water bath set to 20.0 ± 0.1 °C.
-
Allow the temperature of the refractometer prisms to equilibrate for at least 15 minutes. The stability of the temperature is crucial as the refractive index is highly temperature-dependent.
-
-
Calibration Check:
-
Place a few drops of distilled water onto the prism surface.
-
Close the prisms and observe the reading. At 20°C, the refractive index of distilled water should be 1.3330.
-
If the reading deviates, adjust the refractometer according to the manufacturer's instructions.
-
-
Sample Application:
-
Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol) and a lint-free tissue.
-
Using a clean dropper, apply 2-3 drops of the trans-3-Decene sample onto the surface of the main prism.
-
Promptly close the prisms to allow the liquid to spread into a thin, uniform film.
-
-
Measurement:
-
Switch on the refractometer's light source.
-
Look through the eyepiece and adjust the coarse and fine control knobs until the field of view shows a distinct light and dark boundary.
-
If color fringes are observed at the boundary (chromatic aberration), adjust the compensator dial until the boundary becomes a sharp, achromatic line.
-
Align this sharp boundary line precisely with the crosshairs in the eyepiece.
-
-
Reading and Recording:
-
Read the refractive index value from the instrument's scale.
-
Record the measurement along with the temperature.
-
Perform the measurement in triplicate to ensure reproducibility and report the average value.
-
-
Cleaning:
-
After completing the measurements, clean the prism surfaces immediately with a solvent and lint-free tissue to prevent any residue from hardening.
-
Workflow for Physical Property Characterization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like trans-3-Decene.
Caption: A generalized workflow for the physical characterization of a chemical compound.
Conclusion
This technical guide has provided essential data on the physical constants of trans-3-Decene, with a particular focus on its refractive index. The presented information and the standardized protocol for its measurement are intended to support researchers and professionals in ensuring the quality and consistency of their work. Accurate characterization of such fundamental properties is a cornerstone of reliable and reproducible scientific and developmental outcomes.
References
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Scent.vn. trans-3-Decene (CAS 19150-21-1): Odor profile, Properties, & IFRA compliance. Available from: [Link]
-
ChemSampCo, Inc. 19150-21-1 TRANS-3-DECENE C10H20, Formula,NMR,Boiling Point,Density,Flash Point. Available from: [Link]
-
LookChem. trans-3-Decene. Available from: [Link]
-
National Institute of Standards and Technology. trans-3-Decene - NIST WebBook. Available from: [Link]
-
National Institute of Standards and Technology. trans-3-Decene - NIST WebBook. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5362724, trans-3-Decene. Available from: [Link]
-
Cheméo. Chemical Properties of trans-3-Decene (CAS 19150-21-1). Available from: [Link]
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toxicity and safety data sheet (SDS) for trans-3-Decene
Topic: Toxicity and Safety Data Sheet (SDS) for trans-3-Decene CAS Registry Number: 19150-21-1 Document Type: Technical Safety & Toxicology Guide
Executive Summary: The Alkene Profile
trans-3-Decene (C₁₀H₂₀) is a mono-unsaturated alkene used primarily as an intermediate in organic synthesis, a comonomer in polymerization, and a component in lubricant formulations. For researchers and drug development professionals, the safety profile of trans-3-decene is defined by two critical physicochemical characteristics: lipophilicity (LogP ~4.7) and low viscosity .
While it exhibits low acute systemic toxicity, its primary hazard lies in aspiration . If ingested, its low surface tension allows it to rapidly spread across the glottis and into the lower respiratory tract, causing severe chemical pneumonitis. This guide synthesizes specific isomer data with validated read-across from structural analogs (1-decene and mixed decene isomers) to provide a comprehensive safety framework.
Chemical Identity & Physicochemical Properties
Precise physical data is the foundation of safety. The flammability and volatility of trans-3-decene dictate engineering controls.
| Property | Value | Critical Safety Implication |
| CAS Number | 19150-21-1 | Unique identifier for the trans isomer.[1][2] |
| Molecular Formula | C₁₀H₂₀ | Molecular Weight: 140.27 g/mol .[3][4] |
| Physical State | Clear, colorless liquid | Hard to detect spills visually on some surfaces. |
| Boiling Point | 169°C - 170°C | Moderate volatility; stable at ambient temp. |
| Flash Point | ~45.5°C - 49°C (Closed Cup) | Flammable Liquid (Category 3). Vapor/air mixtures are explosive above 45°C. |
| Density | 0.749 g/cm³ @ 25°C | Floats on water. Do not use water jets for fire (spreads the fuel).[5] |
| Vapor Pressure | ~2.1 hPa (1.5 mmHg) @ 25°C | Vapor generation is sufficient to reach LEL in confined spaces. |
| LogP (Octanol/Water) | ~4.7 | Highly lipophilic; penetrates skin and cell membranes easily. |
| Solubility | Water: <0.1 mg/L (Insoluble) | Bioaccumulates in aquatic environments; requires solvent cleanup. |
Toxicological Profile & Mechanism of Action
Metabolic Fate & Bioactivation
Alkenes like trans-3-decene are biologically processed via the Cytochrome P450 monooxygenase system. The double bond at the C3 position is the primary site of oxidation.
Mechanism:
-
Epoxidation: CYP450 enzymes convert the alkene to 3,4-epoxydecane.
-
Hydrolysis: Epoxide hydrolase converts the epoxide to the vicinal diol (3,4-decanediol).
-
Conjugation: The diol or epoxide is conjugated with glutathione (GSH) or glucuronic acid for renal excretion.
Note on Toxicity: Unlike terminal alkenes (1-decene), internal alkenes like 3-decene form internal epoxides. While generally stable, these metabolites can exhibit weak alkylating potential, though in vivo data suggests rapid detoxification prevents significant genotoxicity [1].
Metabolic Pathway Diagram
Toxicity Endpoints (Read-Across Data)
Due to the scarcity of human data for the specific trans-isomer, values are derived from validated read-across studies of 1-Decene and mixed Decene isomers (OECD 401/402/403).
| Endpoint | Result | Classification (GHS) |
| Acute Oral Toxicity | LD50 > 5,000 mg/kg (Rat) | Not Classified (Low Toxicity) |
| Acute Dermal Toxicity | LD50 > 2,000 mg/kg (Rabbit) | Not Classified |
| Acute Inhalation | LC50 > 8.5 mg/L (4h, Rat) | Not Classified |
| Skin Irritation | Moderate Irritant | Category 2 (Causes skin irritation) |
| Eye Irritation | Mild/Transient | Not Classified |
| Aspiration Hazard | Kinematic Viscosity < 20.5 mm²/s | Category 1 (May be fatal if swallowed) |
| Genotoxicity | Ames Test: Negative | Not Mutagenic |
Critical Insight - The Aspiration Trap: Researchers often underestimate C10 alkenes because of their high LD50. However, the Aspiration Hazard (H304) is the lethal vector. If a researcher swallows even a small amount (e.g., via mouth pipetting error) and vomits, the low viscosity liquid can enter the lungs, dissolving the surfactant layer and causing alveolar collapse and chemical pneumonia [2]. Inducing vomiting is strictly contraindicated.
Safety Data Sheet (SDS) Synthesis
This section structures the core safety data into an actionable format, prioritizing "Self-Validating" protocols.
Section 4: First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6] Causality: High vapor concentrations can cause CNS depression (dizziness, headache).
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[6] Reasoning: Lipophilic solvents defat the skin, leading to dermatitis.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[7][6] Remove contact lenses.[8][9]
-
Ingestion (CRITICAL): DO NOT INDUCE VOMITING. Rinse mouth with water. Call a Poison Center immediately.[4] Mechanism: Vomiting increases the risk of aspiration into the lungs by 10-fold.
Section 5: Fire-Fighting Measures
-
Suitable Media: Dry chemical, CO₂, water fog, or alcohol-resistant foam.
-
Unsuitable Media: High-volume water jet.
-
Why? Density (0.749) < Water (1.0). The burning fuel will float on the water jet and spread the fire to adjacent areas.
-
-
Specific Hazards: Vapors are heavier than air and may travel to ignition sources and flash back.
Section 7: Handling & Storage
-
Engineering Controls: Use only in a chemical fume hood. Ground/bond all transfer equipment to prevent static discharge (alkenes have low conductivity).
-
Storage: Keep under inert gas (Nitrogen/Argon) if high purity is required, as alkenes can slowly form peroxides upon prolonged exposure to air, though less readily than ethers.
Section 8: Exposure Controls / PPE
-
Respiratory: If ventilation is insufficient, use a respirator with Organic Vapor (OV) cartridges (Black band).
-
Gloves: Nitrile rubber (0.11 mm) provides splash protection. For immersion, use Viton or PVA. Avoid Latex (poor resistance to non-polar solvents).
Emergency Response Workflow
This logic flow guides the researcher through a spill scenario, integrating physicochemical properties into the decision matrix.
Environmental Impact
-
Aquatic Toxicity: Acute LC50 (Fish) is often estimated at < 10 mg/L (Read-across).
-
Persistence: Readily biodegradable, but high volatility means significant partitioning to the atmosphere where it reacts with hydroxyl radicals (Half-life ~10-14 hours).
-
Disposal: Never dispose of down the drain. It is toxic to aquatic life with long-lasting effects (H413).[4] Incineration is the required disposal method.
References
-
PubChem. (2024). trans-3-Decene Compound Summary (CID 5362724).[3][10] National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Dec-1-ene (Read-across source for Decene isomers). ECHA. [Link]
-
NIST Chemistry WebBook. (2024). trans-3-Decene Thermochemical Data. National Institute of Standards and Technology. [Link]
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- 2. (E)-3-decene, 19150-21-1 [thegoodscentscompany.com]
- 3. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 7. fishersci.ca [fishersci.ca]
- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 9. triconenergy.com [triconenergy.com]
- 10. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note: High-Selectivity Catalytic Isomerization of 1-Decene to trans-3-Decene
Abstract
This application note provides a comprehensive guide for the selective catalytic isomerization of the terminal alkene 1-decene to the internal alkene trans-3-decene. The synthesis of specific internal alkenes is a critical transformation in organic chemistry, with applications in the production of fine chemicals, polymers, and pharmaceuticals.[1][2] This document details the underlying reaction mechanisms, provides guidance on catalyst selection, and presents a robust, step-by-step protocol for achieving high conversion and selectivity. The protocol emphasizes the use of a well-defined ruthenium-based catalyst, known for its exceptional performance in promoting the formation of thermodynamically favored (E)-alkenes.[1] Methodologies for reaction monitoring and product characterization using Gas Chromatography-Mass Spectrometry (GC-MS) are also thoroughly described.
Introduction: The Importance of Alkene Isomerization
The selective migration of carbon-carbon double bonds, known as alkene isomerization, is a fundamentally atom-economical process that transforms readily available terminal alkenes into more valuable, thermodynamically stable internal isomers.[3][4] This transformation is of paramount importance in both academic research and industrial-scale chemical production.[5] Internal alkenes, such as trans-3-decene, serve as crucial intermediates in the synthesis of complex molecules, including detergents, lubricants, and fragrances.[2]
The primary challenge in alkene isomerization lies in controlling both the regioselectivity (the position of the new double bond) and the stereoselectivity (the geometry, i.e., cis or trans).[1] While thermodynamic equilibrium often favors a mixture of internal isomers, advanced catalytic systems have been developed to kinetically control the reaction, yielding a single desired product with high selectivity.[1][6] This guide focuses on a protocol optimized for the high-yield synthesis of trans-3-decene from 1-decene, leveraging the unique capabilities of transition metal catalysis.
Mechanistic Insights: The Catalytic Pathways
The isomerization of alkenes catalyzed by transition metals typically proceeds through one of two primary mechanistic pathways: the alkyl mechanism or the π-allyl mechanism .[7][8] Understanding these pathways is crucial for rational catalyst selection and reaction optimization.
-
The Alkyl Mechanism (Hydride Addition-Elimination): This is the more common pathway for many ruthenium, rhodium, and nickel catalysts.[8][9] The catalytic cycle is initiated by the coordination of the alkene to a metal-hydride ([M]-H) species. This is followed by a migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the metal-hydride catalyst and releases the isomerized alkene.[7] The regioselectivity is determined by which β-hydrogen is eliminated.
-
The π-Allyl Mechanism (C-H Activation): This mechanism is often proposed for catalysts like iron and palladium.[8][10] It involves the activation of an allylic C-H bond to form a π-allyl metal-hydride intermediate. The metal then delivers the hydride back to a different carbon of the allyl system, resulting in the isomerized alkene product upon dissociation.[8]
The protocol detailed herein relies on a catalyst that primarily operates via the alkyl mechanism, which allows for precise control over the "walking" of the double bond along the carbon chain.
Caption: The Alkyl Mechanism for Alkene Isomerization.
Catalyst Selection: Ruthenium for High (E)-Selectivity
A variety of transition metals, including iron, cobalt, nickel, rhodium, and ruthenium, can catalyze alkene isomerization.[6][10][11][12][13] For achieving high selectivity towards a single trans (or E) internal isomer, ruthenium-based catalysts are particularly effective.[1][3] Specifically, cationic half-sandwich ruthenium complexes, such as those developed by Grotjahn and others, exhibit exceptionally high activity and (E)-selectivity for the isomerization of terminal olefins.[1]
For this protocol, we recommend the use of a commercially available or readily synthesized catalyst like [Cp*Ru(CH₃CN)₃]PF₆ (Tris(acetonitrile)(pentamethylcyclopentadienyl)ruthenium(II) hexafluorophosphate). This catalyst demonstrates excellent tolerance to various functional groups and promotes efficient chain-walking to the thermodynamically favored internal position with a strong preference for the trans geometry.[1]
Experimental Protocol: Isomerization of 1-Decene
This protocol provides a detailed methodology for the isomerization of 1-decene to a mixture of decene isomers, with high selectivity for trans-3-decene under kinetically controlled conditions.
Materials and Equipment
-
Reagents:
-
1-Decene (≥98%)
-
[Cp*Ru(CH₃CN)₃]PF₆ catalyst
-
Anhydrous dichloromethane (DCM) or acetone (for catalyst dissolution)
-
Anhydrous toluene (reaction solvent)
-
Hexane (for workup and GC-MS analysis)
-
Silica gel (for purification)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. The catalyst is air-sensitive and should be handled under an inert atmosphere.
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Dry the flask thoroughly with a heat gun under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the setup.
-
-
Reagent Addition:
-
To the flask, add 1-decene (e.g., 5.0 mmol, 0.70 g, 0.98 mL) via syringe.
-
Add anhydrous toluene (20 mL) to create a 0.25 M solution.
-
-
Catalyst Preparation:
-
In a separate vial under an inert atmosphere, weigh the [Cp*Ru(CH₃CN)₃]PF₆ catalyst (0.1 mol%, 0.005 mmol, 2.6 mg).
-
Dissolve the catalyst in a small amount of anhydrous acetone or DCM (e.g., 1.0 mL) to create a stock solution for easy transfer.
-
-
Reaction Initiation and Monitoring:
-
Heat the 1-decene solution to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Once the temperature has stabilized, inject the catalyst solution into the reaction flask. This marks the start of the reaction (t=0).
-
Monitor the reaction progress by taking small aliquots (approx. 0.1 mL) with a syringe at regular intervals (e.g., 30 min, 1h, 2h, 4h). Quench each aliquot by passing it through a small plug of silica gel with hexane and analyze by GC-MS.
-
-
Reaction Workup:
-
Once the reaction has reached desired conversion (typically 4-6 hours, as determined by GC-MS), cool the flask to room temperature.
-
Quench the reaction by opening the flask to the air, which deactivates the ruthenium catalyst.
-
Concentrate the reaction mixture using a rotary evaporator to remove the toluene.
-
Redissolve the crude product in a minimal amount of hexane and pass it through a short plug of silica gel to filter out the catalyst residue.
-
Elute with additional hexane and collect the filtrate.
-
Remove the hexane via rotary evaporation to yield the isomerized decene product.
-
Characterization and Analysis (GC-MS)
Analysis by GC-MS is essential for determining the conversion of 1-decene and the isomeric distribution of the product mixture.[14][15]
-
Sample Preparation: Dilute a small drop of the crude or purified product in 1.5 mL of hexane.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 150 °C at a rate of 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Expected Results: The different decene isomers will have distinct retention times, allowing for their separation and quantification. 1-decene will elute first, followed by the various internal isomers (cis and trans 2-, 3-, 4-, and 5-decene). The mass spectra for all isomers will be very similar, showing a molecular ion at m/z 140. Identification is primarily based on retention time compared to known standards or literature data.
Data Presentation and Expected Outcomes
The reaction's success is measured by conversion and selectivity. Under the optimized conditions, high conversion of 1-decene and high selectivity for the trans-3-decene isomer can be achieved.
| Parameter | Condition | Expected Outcome | Justification |
| Catalyst Loading | 0.1 - 0.5 mol% | >95% Conversion | Ruthenium catalysts are highly active even at low loadings.[12] |
| Temperature | 60 - 80 °C | Faster reaction rates | Provides sufficient thermal energy to overcome activation barriers. |
| Reaction Time | 2 - 6 hours | High selectivity for 3-decene | Longer times may lead to further isomerization towards the thermodynamic sink (5-decene). |
| Selectivity | trans-3-decene | >60% | The catalyst kinetically favors the formation of the trans-3 isomer before reaching full thermodynamic equilibrium.[1] |
| Product Ratio | trans:cis | >10:1 | The steric bulk of the catalyst-substrate intermediate strongly favors the formation of the trans isomer.[1] |
Troubleshooting
-
Low Conversion:
-
Cause: Inactive catalyst due to air/moisture exposure; insufficient temperature or time.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Increase temperature or reaction time.
-
-
Poor Selectivity (Mixture of many isomers):
-
Cause: Reaction run for too long, allowing it to reach thermodynamic equilibrium where 4- and 5-decenes are more prevalent.
-
Solution: Monitor the reaction closely and stop it once the peak for 3-decene is maximized, before significant amounts of other isomers form.
-
-
No Reaction:
-
Cause: Catalyst was not added or was completely deactivated.
-
Solution: Re-verify catalyst preparation and handling procedures. Use freshly opened anhydrous solvents.
-
Conclusion
This application note provides a reliable and detailed protocol for the selective isomerization of 1-decene to trans-3-decene using a state-of-the-art ruthenium catalyst. By carefully controlling the reaction conditions and monitoring its progress, researchers can achieve high conversion and selectivity for the desired internal alkene. The mechanistic principles and analytical methods described herein provide a solid foundation for adapting this methodology to other alkene substrates, making it a valuable tool for synthetic chemists in research and development.
References
- Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII C
- Two-State Reactivity in Iron-Catalyzed Alkene Isomerization Confers σ‑Base Resistance. Journal of the American Chemical Society.
- Catalyst for rapid and selective alkene isomerization.
- The Value and Application of Transition Metal Catalyzed Alkene Isomerization in Industry: A Comprehensive Handbook in Three Volumes.
- Highly selective E→Z isomerisation protocols of alkenes.
- Iron‐Catalyzed Tunable Double Bond Migration and Geometrical Isomerization in Olefins via a Spin‐Acceler
- Two-State Reactivity in Iron-Catalyzed Alkene Isomerization Confers σ-Base Resistance. Journal of the American Chemical Society.
- Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. RSC Publishing.
- A Rh-catalyzed isomerization of 1-alkenes to (E)-2-alkenes: from a homogeneous Rh/PPh₃ catalyst to a heterogeneous Rh/POP-PPh₃-SO₃Na catalyst. Catalysis Science & Technology (RSC Publishing).
- Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. PMC.
- Homogeneous Catalysis - Alkene (Olefin)
- The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. MDPI.
- Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes.
- Iron-Catalyzed Isomerizations of Olefins.
- Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. PubMed.
- The Value and Application of Transition Metal Catalyzed Alkene Isomeriz
- Synthesis of alkenes by isomeriz
- Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium C
- Catalytic Decomposition of Long‐Chain Olefins to Propylene via Isomerization‐Metathesis Using Latent Bicyclic (Alkyl)(Amino)
- Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY C
- Cobalt-Catalyzed Isomeriz
- A Novel Bifunctional Catalyst for Alkene Isomeriz
- Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes.
- Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Green Chemistry Teaching and Learning Community.
- Isomerization of 1-Decene by the Nickel Stearate-Ethylaluminum Chloride Catalytic System.
- Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution.
- Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution. PMC.
- Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY C
- Co(II)
- Alkene Isomerization Using a Heterogeneous Nickel-Hydride C
- Selective homogeneous hydrogenation of alk-1-enes using hydridocarbonyltris(triphenylphosphine)rhodium(I)
- Iron(I) chemical ionization for analysis of alkene and alkyne mixtures by tandem sector mass spectrometry or gas chromatography/Fourier transform mass spectrometry.
- Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. RSC Publishing.
- GPC curves of 1‐decene oligomers obtained with synthesized catalysts...
- Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Preprints.org.
- GC/MS method for short chain alkene?
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Unknown Source.
- Gas Chromatography - Mass Spectrometry. Unknown Source.
Sources
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. A Rh-catalyzed isomerization of 1-alkenes to (E)-2-alkenes: from a homogeneous Rh/PPh3 catalyst to a heterogeneous Rh/POP-PPh3-SO3Na catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. escholarship.org [escholarship.org]
- 9. Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etamu.edu [etamu.edu]
Application Note: Advanced Polymerization of trans-3-Decene via Chain-Walking Catalysis
Part 1: Executive Summary & Core Directive
The Challenge:
Polymerizing internal olefins like trans-3-decene presents a thermodynamic and kinetic paradox. Unlike terminal
The Solution:
The solution lies in "Chain-Walking" Catalysis .[1] Late transition metal catalysts (specifically Nickel and Palladium
This guide provides a validated protocol for the conversion of trans-3-decene using a bulky Nickel(II)
Part 2: Mechanism & Catalyst Selection
The "Chain Straightening" Mechanism
The polymerization of trans-3-decene is not a direct insertion of the internal double bond. Instead, the catalyst coordinates to the internal olefin and rapidly isomerizes it via a series of
-
Coordination: The catalyst binds to the sterically crowded 3-position.
-
Isomerization (The "Walk"): The metal center migrates along the alkyl chain.
-
Trapping: Once the metal reaches the terminal carbon (C1), the steric hindrance is minimized.
-
Insertion: The monomer inserts into the growing polymer chain as a "pseudo-1-decene."
If the rate of isomerization (
Visualization: The Chain-Walking Pathway
Figure 1: The "Chain Straightening" mechanism where the internal olefin is isomerized to the terminal position before insertion.
Catalyst Selection Matrix
| Feature | Nickel(II) | Palladium(II) | Recommendation |
| Cost | Low (Precursors cheap) | High (Pd salts expensive) | Nickel for scale-up. |
| Walking Rate | Moderate (Tunable via temp) | Very High | Nickel allows control over linearity. |
| Molecular Weight | High ( | Moderate to Low | Nickel for mechanical performance. |
| Branching | Linear to Moderate | Hyperbranched (Dendritic) | Nickel for standard elastomers. |
| Activator | MAO / MMAO (Required) | Borates (e.g., BArF) | Nickel/MMAO is more robust to impurities. |
Selected System: [(ArN=C(Me)-(Me)C=NAr)NiBr
Part 3: Experimental Protocol
Materials & Pre-requisites
-
Monomer: trans-3-Decene (>98%, TCI/Sigma). Critical: Must be dried over CaH
and distilled under Argon before use. Internal olefins are less reactive; impurities kill the catalyst instantly. -
Catalyst Precursor: (2,6-iPrPh)
DABNiBr (Synthesis ref: J. Am. Chem. Soc. 1995, 117, 6414).[2] -
Co-catalyst: Modified Methylaluminoxane (MMAO-3A) in heptane (7 wt% Al).
-
Solvent: Toluene (Anhydrous, <10 ppm H
O). -
Environment: Glovebox (N
atmosphere) or Schlenk line.
Polymerization Workflow
Step 1: Catalyst Activation (In Glovebox)
-
Weigh 10 mg (16
mol) of the Nickel dibromide complex into a 20 mL scintillation vial. -
Add 10 mL of anhydrous Toluene. The solution will be reddish-brown.
-
Note: Unlike early transition metals, this Ni species is relatively stable, but activation must happen in the presence of monomer or immediately before addition to prevent degradation.
Step 2: Reaction Assembly
-
Prepare a 100 mL Schlenk flask with a magnetic stir bar. Flame dry under vacuum.
-
Add 20 mL anhydrous Toluene.
-
Add 2.0 g (14.2 mmol) of purified trans-3-Decene.
-
Bring the flask to the desired temperature (0°C for linear/crystalline, 25°C for amorphous/branched). Control: Temperature is the primary lever for controlling branching density.
Step 3: Initiation
-
Add the MMAO-3A solution to the flask. Target an Al:Ni ratio of 500:1. (Calc: ~8 mmol Al).
-
Observation: The solution may turn bright orange/yellow upon Al addition.
-
Immediately inject the catalyst solution prepared in Step 1 via gastight syringe.
-
Exotherm Warning: Although internal olefins react slower than
-olefins, the isomerization-polymerization can still be exothermic. Monitor temp.
Step 4: Quenching & Purification
-
Run reaction for 4–12 hours. (Internal olefins require longer reaction times than 1-decene).
-
Quench by pouring the reaction mixture into 200 mL of acidic methanol (5% HCl in MeOH).
-
The polymer will precipitate as a sticky gum or white solid depending on branching.
-
Decant methanol, re-dissolve polymer in minimal hexane, and re-precipitate in pure methanol to remove aluminum residues.
-
Dry in a vacuum oven at 60°C overnight.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Nickel-catalyzed polymerization of trans-3-decene.
Part 4: Characterization & Data Interpretation
NMR Analysis (The Critical Validator)
To confirm the "Chain Straightening" mechanism, you must analyze the branching density.
-
Method:
C NMR (Inverse Gated Decoupling) in CDCl or C D Cl at 120°C. -
Target Signal: Look for the
, , and carbons relative to the branch points. -
Interpretation:
-
Linear Poly(1-decene) equivalent: Only methyl branches at the end of long side chains (n-octyl branches).
-
Branched Structure: Signals indicating "branches on branches" or methyl branches directly on the backbone (indicating 2,1-insertion without full walking).
-
Calculation: Branching density (
) = .
-
Expected Data Profile
| Parameter | Low Temp (0°C) Result | High Temp (25°C+) Result |
| Mechanism Dominance | Chain Straightening | Chain Walking/Running |
| Branching Density | Low (resembles Poly-1-decene) | High (Hyperbranched) |
| Tm (Melting Point) | Observable (~30-40°C) | Amorphous (No Tm) |
| Tg (Glass Transition) | ~ -70°C | ~ -60°C to -50°C |
| Molecular Weight (Mw) | High (>100 kDa) | Moderate (<80 kDa) |
Why this happens: At lower temperatures, the rate of chain transfer (walking) relative to insertion favors the thermodynamically stable terminal insertion. As temperature rises, the catalyst "walks" more randomly, and
Part 5: Troubleshooting & Optimization
-
Low Yield (<10%):
-
Cause: Impure monomer. Internal olefins are often synthesized via metathesis or isomerization and may contain dienes or alkynes.
-
Fix: Pass monomer through a column of activated alumina before CaH
distillation.
-
-
Oligomers instead of Polymers:
-
Cause: "Chain Transfer" is dominating over propagation.
-
Fix: Increase monomer concentration. Alternatively, switch to a bulkier ligand (e.g., acenaphthene-based "sandwich" ligands) to sterically block the axial sites and retard chain transfer.
-
-
No Reaction:
-
Cause: Poisoning by heteroatoms (N, O, S) in the monomer source.
-
Fix: Use a scavenger (e.g., Al(iBu)
) in the reactor for 10 mins before adding the catalyst.
-
References
-
Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins.[3][4][5][6][7][8] Journal of the American Chemical Society. Link
-
Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews. Link
-
Guan, Z., Cotts, P. M., McCord, E. F., & McLain, S. J. (1999). Chain Walking: A New Strategy to Control Polymer Topology. Science. Link
-
Gates, D. P., et al. (2000). Synthesis of Branched Polyethylenes via Chain Walking.[3][5][6] Macromolecular Chemistry and Physics. Link
-
Cherian, A. E., et al. (2005). Synthesis of Hyperbranched Polyethylene using Pd-diimine Catalysts. Macromolecules. Link
Sources
- 1. Chain walking - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Living Chain-Walking (Co)Polymerization of Propylene and 1-Decene by Nickel α-Diimine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
separating trans-3-Decene from cis-3-Decene isomers
Topic: Purification of trans-3-Decene from cis-3-Decene
Welcome to the Separation Science Technical Support Center.
This guide addresses the specific challenge of separating geometric alkene isomers with identical molecular weights (
⚠️ Core Diagnostic: Why Distillation Fails
Before attempting separation, understand that fractional distillation is thermodynamically inefficient for this pair.
-
Boiling Point Proximity: The boiling point difference (
) between cis- and trans-3-decene is typically . -
Azeotropic Behavior: At high purity, these isomers often form near-ideal mixtures that defy separation by theoretical plates alone.
-
The Solution: You must exploit electronic differences (dipole moment and
-complexation ability) rather than volatility .
Module 1: Analytical Verification (GC-FID/MS)
Objective: Accurately quantify isomer ratios before and after purification. Common Issue: Standard non-polar columns (e.g., DB-1, HP-5) often show co-elution or "shouldering" of isomers.
Recommended Protocol
Stationary Phase: Use a Highly Polar or Ionic Liquid phase.[1][2]
-
Gold Standard:SLB-IL100 (Ionic Liquid) or HP-88 (Biscyanopropyl polysiloxane).
-
Mechanism:[1] These phases interact with the
-electrons. The cis-isomer (more polar/accessible -cloud) interacts more strongly and retains longer.
GC Method Parameters:
| Parameter | Setting | Rationale |
|---|
| Column | SLB-IL100 (
Module 2: Preparative Separation (Argentation Chromatography)
Objective: Isolate gram-scale quantities of pure isomers.
Methodology: Silver Ion (
The Mechanism
Silver ions (
-
Cis-3-Decene: The alkyl groups are on the same side, creating a "cavity" that allows the
ion close approach to the -cloud. Result: Strong retention. -
Trans-3-Decene: Steric bulk on opposite sides hinders
approach. Result: Weak retention (Elutes First).
Workflow Diagram
Caption: Separation logic on Silver Nitrate Silica. The trans-isomer elutes rapidly due to steric hindrance preventing tight Ag-complexation.
Step-by-Step Protocol: Preparing 10%
Silica
Materials: Silica Gel 60 (230-400 mesh), Silver Nitrate (
-
Dissolution: Dissolve
of in of Acetonitrile (or water, though acetonitrile removes easier). -
Slurry: Add
of dry Silica Gel to the solution. Stir vigorously to create a uniform slurry. -
Evaporation: Remove solvent via rotary evaporator.
-
Critical Step: Wrap the flask in aluminum foil . Silver salts are photosensitive and will degrade (turn gray/black) if exposed to light, reducing separation efficiency.
-
-
Activation: Dry the resulting powder in a vacuum oven at
for 4 hours (in the dark). -
Packing: Pack column as normal, but maintain low light conditions.
Elution Gradient
-
Equilibration: 100% Hexanes (or Pentane).
-
Loading: Load sample as a concentrated band (dissolved in minimal Hexane).
-
Fraction 1 (Trans): Elute with 100% Hexanes. The trans-isomer will exit quickly.
-
Fraction 2 (Cis): Once trans is collected, switch to 90:10 Hexanes:Ethyl Acetate (or Toluene) to strip the strongly bound cis-isomer.
Module 3: Troubleshooting & FAQs
Q1: My silica gel turned gray/black during preparation. Is it ruined?
-
Diagnosis: Photoreduction. The ionic silver (
) has reduced to metallic silver ( ) due to light exposure. -
Impact: Metallic silver does not complex with alkenes. Separation efficiency will drop significantly.
-
Fix: Discard and restart. Ensure the rotovap flask and drying oven are completely shielded from light (wrap in foil).
Q2: The trans isomer is contaminated with cis even after the column.
-
Diagnosis: Column Overloading or Channeling.
-
Fix:
-
Ratio: Ensure you are using at least a 50:1 ratio of Silica to Sample by weight.
-
Silver Content: Increase
loading to 15% or 20% for difficult separations. -
Flow Rate: Reduce flow rate to allow equilibrium of the
- complex.
-
Q3: I cannot recover the cis-isomer; it's stuck on the column.
-
Diagnosis: Interaction is too strong.
-
Fix: You need a "displacer." Add 1-5% Acetone or Ethyl Acetate to your mobile phase. If that fails, flush with methanol (Note: Methanol will dissolve some silver nitrate, so this fraction will require a water wash to remove dissolved silver salts).
Q4: Can I reuse the Silver-Silica column?
-
Answer: Generally, No . Silver ions leach out slowly, and the silica photo-degrades over time. For reproducible GMP/GLP results, pack a fresh column for every batch.
References
-
Williams, C. M., & Mander, L. N. (2001).[5] Chromatography with Silver Nitrate.[6][3][4][5][7] Tetrahedron, 57(3), 425–447. (Review of Argentation Chromatography mechanisms). [Link]
-
Restek Corporation. Rt-2560 GC Columns (Biscyanopropyl Polysiloxane) for Cis/Trans Isomer Separation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. aocs.org [aocs.org]
- 7. 10% Silver Nitrate-impregnated Silica Gel・197-11611・191-11619[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
removing unreacted starting materials from trans-3-Decene
Ticket ID: #PUR-3DEC-001 Subject: Removal of Unreacted Starting Materials & Isomeric Impurities Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic Triage: Identify Your Impurity
Before selecting a purification protocol, you must identify the specific nature of your contamination. trans-3-Decene (
Use this diagnostic table to correlate your analytical data (NMR/GC) with the likely impurity.[1]
| Impurity Type | Likely Origin | Diagnostic Signal ( | Physical Property Delta |
| 3-Decyne | Unreacted Starting Material (Birch) | NMR: No vinylic protons.[1] Propargylic signals at | BP: ~175°C (vs. 170°C for product). Hard to distill.[1] |
| Heptanal | Unreacted Starting Material (Wittig) | NMR: Aldehyde proton doublet at | BP: ~153°C. Distillable, but chemical wash preferred.[1] |
| Triphenylphosphine Oxide (TPPO) | Byproduct (Wittig) | NMR: Aromatic multiplets | Solubility: Highly polar.[1] Insoluble in alkanes.[1] |
| cis-3-Decene | Stereoisomer Byproduct | NMR: Vinylic coupling constant | Polarity: Slightly higher dipole moment than trans. |
Decision Matrix: Selecting the Protocol
Do not default to simple distillation. The boiling point difference between trans-3-decene (170°C) and 3-decyne (175°C) is too narrow for standard fractional distillation to be effective without significant yield loss.[1]
Figure 1: Purification workflow decision tree based on impurity identification.
Protocol A: Argentation Chromatography (AgNO -Impregnated Silica)
Applicability: Removal of 3-Decyne and cis-3-Decene .[1]
Mechanism: Silver ions (
Preparation of 10% AgNO Silica Gel
-
Dissolve silver nitrate (AgNO
) in acetonitrile (ratio: 1g AgNO per 10g Silica). -
Add standard flash silica gel (230-400 mesh) to the solution.
-
Remove solvent via rotary evaporation in the dark (wrap flask in foil) until free-flowing powder is obtained.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours. Note: Overheating >100°C will reduce silver and turn silica gray/black (inactive).[1]
Chromatographic Workflow
-
Column Packing: Pack the column using Hexanes/Pentane.[1] Protect the column from light using aluminum foil (AgNO
is photosensitive). -
Loading: Load the crude oil as a concentrated band.
-
Elution Gradient:
-
Validation: Spot fractions on TLC plates impregnated with AgNO
(dip plates in AgNO /MeOH solution and dry before use).
Expert Tip: If you cannot prepare the silica, "washing" the organic layer with concentrated aqueous AgNO
is ineffective.[1] The complexation requires the surface area of the solid phase.
Protocol B: Bisulfite Wash (Chemoscavenging)
Applicability: Removal of Heptanal (unreacted Wittig precursor).[1] Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct.[1]
Step-by-Step Guide
-
Dissolve crude trans-3-decene in Diethyl Ether or Hexanes (10 mL solvent per 1 g product).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO
) . -
Vigorous Agitation: Add the bisulfite solution to the organic phase in a separatory funnel. Shake vigorously for 5-10 minutes .
-
Why? The adduct formation is reversible and biphasic; equilibrium requires time and surface area.[1]
-
-
Separation: Drain the aqueous layer (contains the aldehyde-bisulfite adduct).[1]
-
Wash: Wash the organic layer once with water, then brine.[1]
-
Dry: Dry over MgSO
and concentrate.
Protocol C: TPPO Precipitation
Applicability: Removal of Triphenylphosphine Oxide (Wittig byproduct).[1][2] Mechanism: TPPO is highly polar and crystallizes readily in non-polar alkanes, whereas trans-3-decene is fully soluble.[1]
The "Trituration" Method
-
Evaporate the reaction solvent (often THF or DCM) completely to obtain a semi-solid residue.[1]
-
Add cold Pentane or Hexane (0°C) to the residue.
-
Sonication: Sonicate the flask for 5 minutes to break up TPPO aggregates.
-
Filtration: Filter the suspension through a fritted glass funnel or a short pad of Celite.[1]
-
Polishing: If NMR shows trace TPPO (
7.5 ppm), repeat the process or pass through a short plug of standard silica gel (eluting with 100% pentane).[1]
FAQ: Troubleshooting Common Issues
Q: I tried distilling to remove 3-decyne, but they co-distilled. Why?
A: trans-3-Decene (BP ~170°C) and 3-Decyne (BP ~175°C) have a
Q: My AgNO
Q: Can I use Potassium Permanganate (KMnO
References
-
Boiling Point Data & Physical Properties
-
Argentation Chromatography Methodology
- Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.
-
TPPO Removal Strategies
-
Batesky, D. C., et al. (2017).[1] Triphenylphosphine Oxide Removal from Reaction Mixtures. Journal of Organic Chemistry.
-
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Support Guide: Optimizing trans-3-Decene Oxidation
Case ID: T3D-OX-PROTO-001 Status: Active Assigned Specialist: Senior Application Scientist, Alkenes & Functionalization Unit
Executive Summary & Triage
Welcome to the Technical Support Center. You are likely working with trans-3-Decene (CAS: 19150-21-1) , a C10 internal alkene.[1][2][3][4] Unlike terminal or cis-alkenes, this substrate presents specific challenges due to its lipophilicity , steric hindrance , and the thermodynamic stability of the trans-double bond.
Primary Objective: Preserve the C10 skeleton while installing oxygen functionality (Epoxidation/Dihydroxylation). Primary Failure Mode: Acid-catalyzed ring opening (hydrolysis) or allylic oxidation.
Select Your Issue:
-
Problem A: Product contains significant amounts of diol or ester byproducts. (See Module 1)
-
Problem B: Reaction is sluggish or incomplete after 24 hours. (See Module 2)
-
Problem C: Detecting carbonyls (aldehydes/ketones) or chain cleavage. (See Module 3)
The Core Protocol: Buffered Prilezhaev Epoxidation
For trans-3-Decene, the most robust method to minimize side reactions is a biphasic buffered epoxidation using meta-chloroperoxybenzoic acid (mCPBA).
Why this works: Standard mCPBA oxidation generates m-chlorobenzoic acid as a byproduct. In the absence of a buffer, this acid protonates the epoxide, facilitating nucleophilic attack by water or solvent (ring opening). A buffer neutralizes this acid in situ.
Optimized Protocol
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Alkene : 1.2 equiv mCPBA | Slight excess ensures conversion without promoting over-oxidation. |
| Solvent | Dichloromethane (DCM) or CHCl₃ | High solubility of trans-3-Decene; non-nucleophilic. |
| Buffer System | 0.5 M Aqueous NaHCO₃ (Biphasic) | Neutralizes m-chlorobenzoic acid immediately upon formation. |
| Temperature | 0 °C to Room Temp (23 °C) | Controls exotherm; prevents thermal rearrangement. |
| Time | 4 – 12 Hours | trans-alkenes react slower than cis; monitoring is required. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol trans-3-Decene in 50 mL DCM.
-
Buffering: Add 20 mL of 0.5 M NaHCO₃ (aq) to create a biphasic mixture. Vigorous stirring is critical.
-
Addition: Dissolve mCPBA (12 mmol) in 30 mL DCM. Add dropwise to the alkene mixture at 0 °C.
-
Reaction: Allow to warm to room temperature. Monitor via TLC (stain with KMnO₄ or Vanillin).
-
Quench: Add saturated Na₂SO₃ (aq) to destroy excess peroxide (check with starch-iodide paper).
-
Workup: Separate layers. Wash organic layer with NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.
Troubleshooting Modules
Module 1: Minimizing Epoxide Ring Opening (Hydrolysis)
Symptom: Mass spec shows M+18 peak (Diol) or NMR shows loss of epoxide protons (approx. 2.7 ppm).
Root Cause: The trans-epoxide is formed, but the acidic environment opens the ring. trans-Epoxides typically open to form anti,anti-diols (via inversion).
Corrective Actions:
-
Switch Buffer: If NaHCO₃ is insufficient, use anhydrous Na₂HPO₄ (solid) directly in the DCM. This removes water from the equation entirely.
-
Reaction Time: Do not let the reaction stir overnight unnecessarily.
-
Alternative Reagent: Switch to Dimethyldioxirane (DMDO) generated in situ. DMDO produces only acetone as a byproduct, eliminating acidic protons entirely.
Module 2: Overcoming Low Reactivity (Sterics)
Symptom: Starting material remains after 24h.
Root Cause: trans-Alkenes are less nucleophilic than cis-alkenes due to steric hindrance preventing the "butterfly mechanism" approach of the peracid.
Corrective Actions:
-
Concentration: Increase concentration of the reaction. Dilute conditions favor intramolecular side reactions; concentrated conditions favor bimolecular kinetics.
-
Catalyst: If using peroxides (H₂O₂), standard transition metals may fail. Use Methyltrioxorhenium (MTO) (1 mol%) with urea-hydrogen peroxide (UHP). MTO is highly active for internal alkenes and operates under neutral conditions.
Module 3: Preventing Allylic Oxidation & Cleavage
Symptom: Presence of enones (allylic oxidation) or carboxylic acids (cleavage).[5]
Root Cause: Radical pathways initiated by trace metals or light. trans-3-Decene has active methylene groups at C2 and C5 susceptible to H-abstraction.
Corrective Actions:
-
Radical Scavenger: Add BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture. This terminates radical chains responsible for allylic oxidation.
-
Reagent Purity: Purify mCPBA to remove m-chlorobenzoic acid and trace metals before use (wash with phosphate buffer).
-
Avoid: Do not use Chromium-based oxidants or uncatalyzed TBHP, as these favor allylic oxidation.
Visualization: Reaction Pathways & Logic
The following diagram illustrates the critical decision points in the oxidation of trans-3-Decene.
Caption: Decision tree showing the divergence between the desired concerted epoxidation path and competitive radical/acid-catalyzed side reactions.
Comparative Data: Oxidant Selection
Select the reagent system based on your tolerance for side reactions and required purity.
| Oxidant System | Reactivity (trans-alkene) | Side Reaction Risk | Primary Byproduct | Recommendation |
| mCPBA / NaHCO₃ | High | Low (if buffered) | m-Chlorobenzoic acid | Recommended |
| DMDO (in acetone) | High | Very Low | Acetone | Excellent (if available) |
| H₂O₂ / Formic Acid | Medium | Critical (High) | Formic acid (leads to diol) | Avoid |
| t-BuOOH / Vanadium | Low | High (Allylic Ox) | t-Butanol | Avoid (unless directing group present) |
| Jacobsen (Mn-Salen) | Low | Medium (Isomerization) | Varies | Poor for trans-alkenes |
Frequently Asked Questions (FAQ)
Q: Can I use the Jacobsen catalyst for asymmetric epoxidation of trans-3-Decene? A: Generally, no. The standard Jacobsen (Mn-salen) system is optimized for cis-alkenes. Trans-alkenes show poor enantioselectivity and low reactivity in this system due to the specific "side-on" approach required by the stepped catalyst geometry. For asymmetric epoxidation of trans-alkenes, Shi Epoxidation (fructose-derived ketone catalyst) is the superior choice [1].
Q: Why is my yield lower than reported for 1-Decene? A: Terminal alkenes (like 1-Decene) are sterically unencumbered. Internal trans-alkenes suffer from steric shielding of the pi-bond. You must increase reaction time or temperature slightly, but this increases the risk of side reactions. Ensure your stirring is vigorous if using a biphasic system to maximize surface area contact [2].
Q: I see a peak at 1715 cm⁻¹ in IR. What happened? A: This indicates a Carbonyl (C=O) stretch. You have likely experienced oxidative cleavage or allylic oxidation to a ketone. This often happens if the reaction exotherms uncontrolled or if "aged" mCPBA containing radical impurities is used. Add BHT to your next run and control the temperature strictly at 0 °C during addition [3].
References
-
Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[6][7][8] Journal of the American Chemical Society. Link
-
Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews. Link
-
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis. Link
-
Schroder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates.[9] Chemical Reviews. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-3-Decene [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. Shi Epoxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion Rates in trans-3-Decene Reactions
Welcome to the technical support center for optimizing reactions involving trans-3-Decene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab. We will explore the causality behind experimental variables, providing field-proven insights to enhance your reaction outcomes.
Section 1: The Initial Diagnosis - Where to Begin?
Q1: My reaction involving trans-3-Decene has stalled or is showing very low conversion. What are the first things I should check?
When a reaction underperforms, a systematic approach is crucial. Before delving into complex mechanistic problems, it's essential to validate your foundational parameters. Low conversion rates often stem from issues with reagents, the reaction atmosphere, or the catalyst's health.
Below is a general troubleshooting workflow to guide your initial investigation.
Caption: Initial troubleshooting workflow for low conversion rates.
Section 2: Substrate and Reagent Integrity
Q2: How can I be certain that my trans-3-Decene starting material isn't the problem?
The purity of your alkene is paramount. Commercial alkenes can contain inhibitors, isomers, or peroxides that can poison catalysts or lead to unwanted side reactions.
A2:
-
Check for Inhibitors: Alkenes are often shipped with stabilizers like 4-tert-butylcatechol (TBC) or hydroquinone (HQ) to prevent polymerization during storage.[1] These phenolic compounds can coordinate to metal catalysts and inhibit their activity.
-
Solution: Pass the alkene through a plug of activated basic alumina or a dedicated inhibitor removal column immediately before use.[1]
-
-
Assess Isomeric Purity: The presence of other decene isomers (e.g., cis-3-decene, 2-decene) can complicate reactions and analyses. Verify the purity by ¹H NMR or GC.
-
Remove Peroxides: Alkenes can form peroxides upon prolonged exposure to air. Peroxides can degrade organometallic catalysts. Test for peroxides using potassium iodide (KI) starch paper; a blue/black color indicates their presence.
-
Solution: If peroxides are present, purification by distillation or passing through an alumina column is recommended.
-
Experimental Protocol: Removing Inhibitors from trans-3-Decene
-
Prepare the Column: Secure a small glass column (e.g., a Pasteur pipette plugged with glass wool) over a clean, dry, flame-dried flask.
-
Pack the Adsorbent: Add a 2-3 cm layer of activated basic alumina to the column.
-
Purge with Inert Gas: Flush the flask and column with an inert gas (Argon or Nitrogen).
-
Elute the Alkene: Add the required volume of trans-3-Decene to the top of the column and allow it to percolate through the alumina under a slight positive pressure of inert gas.
-
Collect and Use: Collect the purified, inhibitor-free alkene directly into the reaction flask for immediate use.
Q3: My solvent was from a new bottle, but the reaction failed. Why is solvent quality so critical?
Solvents are not just a medium for reaction; they actively influence reaction rates and mechanisms.[2][3] For many organometallic reactions, trace amounts of water or oxygen can be catastrophic.
A3:
-
Water Content: Water can hydrolyze and deactivate many catalysts, particularly those used in metathesis and hydroformylation. Using an anhydrous, sealed bottle of solvent is a good start, but it's not always sufficient.
-
Dissolved Oxygen: Oxygen can oxidize sensitive catalysts, especially Pd(0) species in cross-coupling reactions or Ru-alkylidenes in metathesis, rendering them inactive.[4]
-
Solvent Polarity: The choice of solvent affects reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate certain reactions by stabilizing charged intermediates, while non-polar solvents (e.g., Toluene, Hexane) are often required for others to prevent side reactions or ensure solubility.[3][5] For non-polar substrates like trans-3-decene, a non-polar solvent is typically a good starting point to ensure solubility.[3]
Experimental Protocol: Degassing a Solvent by Sparging
-
Setup: Take a flame-dried flask containing the solvent and seal it with a rubber septum.
-
Inert Gas Inlet: Insert a long needle connected to an inert gas line (Argon or Nitrogen), ensuring the tip is submerged below the liquid surface.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as a vent.
-
Sparging: Bubble the inert gas through the solvent for 30-60 minutes. The bubbling action physically displaces dissolved oxygen.[4]
-
Storage: Once degassed, store the solvent under a positive pressure of inert gas.
Section 3: Catalyst-Specific Troubleshooting
This section addresses issues common to specific classes of reactions frequently performed on internal alkenes like trans-3-Decene.
Q4: My alkene metathesis reaction with a Grubbs-type catalyst is not working. What's wrong?
Alkene metathesis catalysts are notoriously sensitive. Low conversion often points to catalyst deactivation or suboptimal conditions.
A4:
-
Catalyst Inactivity: Grubbs and Hoveyda-Grubbs catalysts are sensitive to air, moisture, and impurities.[4] Ensure your catalyst has been stored and handled under a strict inert atmosphere. If there's any doubt about its age or handling, use a fresh batch.
-
Solvent Choice: Dichloromethane (DCM) is common, but for higher temperatures, toluene or 1,2-dichloroethane (DCE) may be necessary. However, higher temperatures can also lead to faster catalyst decomposition.
-
Ethylene Formation: In cross-metathesis reactions, the formation of volatile ethylene can shift the equilibrium. Performing the reaction under a gentle vacuum or a flow of inert gas can help drive the reaction forward.[6]
-
Isomerization: Second-generation Grubbs catalysts can sometimes promote isomerization of the double bond, leading to a mixture of products and unreacted starting material.[7] This occurs via the formation of ruthenium-hydride species. Adding a hydride scavenger can sometimes mitigate this.
Q5: I'm attempting a Heck reaction on trans-3-Decene but get a complex mixture and low yield of the desired product. Why?
The Heck reaction with unactivated internal alkenes like trans-3-Decene is challenging due to issues with regioselectivity and competing isomerization.[8][9]
A5:
-
Isomerization: The key challenge is that β-hydride elimination is reversible.[10] This can lead to "chain-walking," where the double bond migrates along the carbon chain, resulting in a mixture of regioisomers.
-
Slow Oxidative Addition: The initial step, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with aryl chlorides or bromides.[8] High temperatures are often needed, which can also promote catalyst decomposition and side reactions.[8]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination over competing pathways.
-
Base and Additives: The base used is not just a stoichiometric reagent; it influences the catalyst's stability and reactivity. Non-coordinating bases are often preferred. Additives like silver salts can act as halide scavengers and promote the desired catalytic cycle.[10]
Caption: Simplified Heck catalytic cycle showing potential problem steps.
Q6: My hydroformylation of trans-3-Decene is giving poor conversion and a mix of aldehydes. How can I improve this?
Hydroformylation of internal alkenes is notoriously more difficult than for terminal alkenes, primarily due to slower reaction rates and challenges in controlling regioselectivity.[11][12]
A6:
-
Isomerization vs. Hydroformylation: For internal alkenes, an effective catalyst must first isomerize the double bond to the terminal position, which is then hydroformylated much more rapidly.[11][13] If the rate of hydroformylation of the internal alkene is competitive with isomerization, a mixture of branched and linear aldehydes will result.
-
Catalyst System: Rhodium-based catalysts are generally more active than cobalt.[13] The choice of ligand is crucial for controlling the rates of isomerization and hydroformylation. Bulky phosphite or phosphine ligands are often used to promote the formation of linear aldehydes.
-
Reaction Conditions: High pressures of syngas (CO/H₂) are typically required to maintain catalyst stability and drive the reaction. Lower CO partial pressures can sometimes favor isomerization.[12] Temperature is also a critical parameter that must be optimized.
Q7: I am trying to epoxidize trans-3-Decene but the reaction is sluggish or gives side products. What should I consider?
While epoxidation is a common transformation, its efficiency depends heavily on the choice of oxidant and catalyst, especially for less reactive, electronically neutral alkenes.
A7:
-
Oxidant Choice:
-
m-CPBA: A reliable and common reagent. Ensure it is fresh, as it can degrade over time. The reaction is typically stereospecific, meaning a trans-alkene will give a trans-epoxide.[14]
-
Hydrogen Peroxide: A greener oxidant, but it often requires a catalyst (e.g., methyltrioxorhenium (MTO)) to be effective.[15][16] Additives like pyridine or 3-cyanopyridine can significantly accelerate these reactions and improve yields.[15]
-
-
Acid-Sensitive Products: The epoxide product can be sensitive to acidic byproducts (like m-chlorobenzoic acid from m-CPBA). If the epoxide is prone to ring-opening, buffering the reaction mixture or using a different oxidant system is advisable.[14][15]
-
Solvent: The reaction is often performed in chlorinated solvents like DCM or chloroform.[17] Aprotic solvents are generally preferred to avoid nucleophilic attack on the epoxide product.
Q8: How can I achieve efficient dihydroxylation of trans-3-Decene?
Dihydroxylation can proceed via two distinct stereochemical pathways, syn or anti, depending on the reagents used.[18] Low conversion can result from an inappropriate choice of reagents or conditions.
A8:
-
Syn-Dihydroxylation: This is typically achieved using Osmium Tetroxide (OsO₄) or cold, alkaline Potassium Permanganate (KMnO₄).[18][19]
-
OsO₄: Highly effective but toxic and expensive. It is used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is concerted and reliable.
-
KMnO₄: Less expensive but can be less selective. Over-oxidation to cleave the diol is a common side reaction if the conditions (cold temperature, dilute solution, controlled pH) are not strictly maintained.
-
-
Anti-Dihydroxylation: This is a two-step process. First, the alkene is epoxidized (e.g., with m-CPBA), and then the epoxide is opened via acid-catalyzed hydrolysis.[20] The nucleophilic attack of water occurs from the face opposite the epoxide ring, resulting in anti-addition.[18]
| Feature | syn-Dihydroxylation (OsO₄/NMO) | anti-Dihydroxylation (1. m-CPBA, 2. H₃O⁺) |
| Stereochemistry | Two -OH groups added to the same face | Two -OH groups added to opposite faces |
| Intermediate | Cyclic Osmate Ester[18] | Epoxide[20] |
| Key Considerations | Catalyst toxicity, cost | Stability of epoxide to reaction conditions |
| Common Issues | Incomplete re-oxidation of catalyst | Incomplete hydrolysis, side reactions |
Section 4: Analytical and Workup Issues
Q9: My TLC or GC analysis is inconclusive. How can I get a better reading on my reaction's progress?
Accurate monitoring is essential for troubleshooting. An ambiguous result might not mean the reaction failed, but that your analytical method is not optimized.
A9:
-
Thin-Layer Chromatography (TLC):
-
Co-spotting: Always run a "co-spot" lane that contains a mixture of your starting material and the reaction mixture. This helps to definitively distinguish the product spot from the starting material.
-
Visualization: trans-3-Decene and its saturated products often lack a UV chromophore. Use a visualizing stain like potassium permanganate (which reacts with the alkene starting material, causing the spot to disappear or turn yellow/brown) or p-anisaldehyde.[21]
-
-
Gas Chromatography (GC):
-
Calibration: Ensure your GC method can clearly resolve the starting material from the product and any major side products or isomers.
-
Internal Standard: For accurate conversion calculation, use an internal standard (a non-reactive compound added to the reaction mixture in a known amount) to correct for variations in injection volume.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is often the most definitive method. The disappearance of the vinylic proton signals of trans-3-Decene (typically around 5.4 ppm) and the appearance of new signals corresponding to the product are clear indicators of reaction progress. Quantitative NMR (qNMR) can also be used for precise conversion measurement.[22]
-
References
- Title: Hydroformylation of Alkenes: An Industrial View of the Status and Importance Source: Google Cloud Vertex AI Search URL
- Title: Factors Controlling the Selective Hydroformylation of Internal Alkenes to Linear Aldehydes. 1.
- Title: Solvent effects - Wikipedia Source: Wikipedia URL
- Title: EA3.
- Title: Alkene Reactivity Source: MSU chemistry URL
- Title: Efficient Epoxidation of Alkenes With Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-cyanopyridine Source: PubMed URL
- Title: (PDF)
- Title: Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)
- Title: Ch 8 : Solvent Effects Source: University of Calgary URL
- Title: Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica Source: MDPI URL
- Title: Epoxidation of Alkenes Source: Chemistry Steps URL
- Title: Synthesis of epoxides Source: Organic Chemistry Portal URL
- Title: Troubleshooting low conversion rates in enyne metathesis of 1-Hepten-6-yne Source: Benchchem URL
- Title: Hydroformylation of Alkenes - YouTube Source: YouTube URL
- Title: issues with olefin metathesis : r/Chempros Source: Reddit URL
- Title: Recent development towards alkene hydroformylation catalysts integrating traditional homo- and heterogeneous catalysis Source: RSC Publishing URL
- Title: Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives Source: Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles URL
- Title: Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis Source: University of Windsor URL
- Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: UVicSpace URL
- Title: When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization?
- Title: Heck Reaction Source: Chemistry LibreTexts URL
- Title: Chemistry Heck Reaction Source: SATHEE URL
- Title: Monitoring Reactions by TLC Source: WSU Chemistry URL
- Title: Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid Source: Organic Process Research & Development - ACS Publications URL
- Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: PMC URL
- Title: Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity Source: ChemRxiv URL
- Title: 6.
- Title: Synthesis of diols by dihydroxylation Source: Organic Chemistry Portal URL
- Title: Low Temperature Activation of Supported Metathesis Catalysts by Organosilicon Reducing Agents Source: PMC URL
- Title: Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC)
- Title: Investigating the Effect of Catalyst Type and Concentration on the functional Group Conversion in Castor Seed Oil Alkyd Resin Production Source: Advances in Chemical Engineering and Science URL
- Title: trans-3-Decene | C10H20 | CID 5362724 Source: PubChem - NIH URL
- Title: trans-3-Decene Source: LookChem URL
- Title: Dihydroxylation Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL
- Title: 9.
- Title: Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems Source: Chemistry Steps URL
- Title: Enabling Catalysts for Biodiesel Production via Transesterification Source: MDPI URL
- Title: Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration Source: Journal of the American Chemical Society URL
- Title: trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling Source: PMC - NIH URL
- Title: Inhibitor Removers and Prepacked Columns Source: Sigma-Aldrich URL
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkene Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 15. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 17. ias.ac.in [ias.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Dihydroxylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 22. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Stabilizing trans-3-Decene
Product: trans-3-Decene (CAS: 19150-21-1) Chemical Family: Internal Alkenes Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Researchers often assume internal alkenes like trans-3-Decene are chemically inert compared to their terminal counterparts. While thermodynamically more stable, they possess a critical vulnerability: allylic hydrogen abstraction .
Without proper stabilization, trans-3-Decene undergoes auto-oxidation, leading to hydroperoxide formation, gumming (polymerization), and the generation of cleavage products (aldehydes/ketones) that compromise downstream applications such as metathesis or cross-coupling.
This guide provides the mechanistic understanding and protocols required to maintain >99% purity.
Module 1: The Mechanism of Degradation
To stabilize trans-3-Decene, you must understand the enemy: Radical Chain Auto-oxidation .
The degradation does not attack the double bond directly; it attacks the allylic positions (C2 and C5). These hydrogens are held more loosely due to the resonance stabilization of the resulting radical.[1]
Figure 1: Auto-Oxidation Pathway
Caption: The auto-oxidation loop. Note that hydroperoxides eventually decompose into more radicals, causing exponential degradation (the "gumming" phase).
Module 2: Storage & Handling Protocols
Protocol A: The "Golden Rules" of Storage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Ideal) or 4°C | According to the Arrhenius equation, reaction rates roughly halve for every 10°C drop. Cold storage significantly slows the initiation step [1]. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is denser than air, forming a stable "blanket" over the liquid surface. Nitrogen is lighter and diffuses away more easily when the container is opened. |
| Container | Amber Glass with Teflon liner | UV light cleaves hydroperoxides, accelerating the chain reaction. Amber glass blocks UV; Teflon prevents leaching of plasticizers. |
| Stabilizer | BHT (10–100 ppm) | BHT (Butylated Hydroxytoluene) acts as a radical scavenger, donating a hydrogen atom to the peroxy radical to terminate the chain [2]. |
Protocol B: Inert Gas Sparging vs. Overlay
-
Overlay (Daily Use): Gently flow Argon over the headspace for 30 seconds before capping.
-
Sparging (Long-term): If the bottle has been open for >5 minutes, bubble Argon through the liquid for 5-10 minutes using a glass pipette. This displaces dissolved oxygen, which is critical because oxygen solubility in hydrocarbons is high.
Module 3: Troubleshooting (FAQs)
Q1: My trans-3-Decene has developed a yellow tint. Is it usable?
Diagnosis: The yellow color indicates the formation of oligomers or conjugated enones (oxidation byproducts). Action:
-
Check Peroxide Value (PV): If PV > 10 meq/kg, the sample is compromised.
-
Remediation: Distillation is required. Simple filtration will not remove soluble oligomers.
Q2: I need to use the alkene in a metathesis reaction. Will BHT interfere?
Answer: Yes. Phenolic inhibitors like BHT can coordinate with sensitive catalysts (e.g., Grubbs or Schrock catalysts), poisoning them. Solution: You must remove the inhibitor immediately before use.
Protocol: Inhibitor Removal (Flash Filtration)
-
Prepare Column: Pack a small glass column (or Pasteur pipette) with Activated Basic Alumina .
-
Condition: Flush with dry pentane or hexane.
-
Elute: Pass your trans-3-Decene through the column neat (or as a concentrated solution).
-
Mechanism: The acidic proton of the phenol (BHT) binds to the basic sites of the alumina, while the non-polar alkene passes through [3].
-
Note: Use the alkene immediately. Without BHT, it will oxidize within hours if exposed to air.
Q3: How do I remove peroxides if they have already formed?
Answer: If the PV is low (<50), use an Alumina cleanup. If PV is high, disposal is safer due to explosion risks during distillation.
Protocol: Peroxide Removal (Alumina Method)
-
Materials: Activated Neutral Alumina (Brockmann Grade I).
-
Ratio: Use 1 g of Alumina for every 5–10 mL of alkene.
-
Procedure: Stir the alkene with the alumina for 30 minutes, then filter.
-
Verification: Test a small aliquot with a starch-iodide strip. It should remain white.
Module 4: Analytical Validation (QC)
Do not guess. Validate stability using Iodometric Titration . This is the industry standard (AOCS Cd 8b-90) for quantifying hydroperoxides [4].
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for evaluating alkene quality. Never distill a sample with high peroxide value without pre-treatment.
Standard Operating Procedure: Peroxide Value Determination
Reagents:
-
Acetic Acid : Chloroform (3:2 v/v)
-
Saturated Potassium Iodide (KI) solution (Freshly prepared)[2]
-
0.01 N Sodium Thiosulfate (
)[2][3] -
Starch Indicator[3]
Steps:
-
Dissolve 5.0 g of trans-3-Decene in 30 mL of Acetic Acid/Chloroform mix.
-
Add 0.5 mL of Saturated KI. Shake for exactly 1 minute.
-
Add 30 mL of DI water.
-
Titrate with Thiosulfate until the yellow iodine color fades.
-
Add Starch indicator (solution turns blue).
-
Continue titrating until the solution is colorless.
Calculation:
-
Target: PV < 2 meq/kg for sensitive catalysis.
References
- Chemical Kinetics of Auto-oxidation: Laidler, K. J. (1987). Chemical Kinetics (3rd ed.). Harper & Row.
-
Mechanism of BHT Action: Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society, 103(21), 6472–6477. Link
-
Alumina Removal of Inhibitors: Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. Link
-
Peroxide Value Methodology: American Oil Chemists' Society. (2011).[4] Official Methods and Recommended Practices of the AOCS (Method Cd 8b-90). Link
Sources
Validation & Comparative
Navigating the Polarity Landscape: A Comparative Guide to the GC-MS Retention Index of trans-3-Decene on Polar Columns
For researchers, scientists, and professionals in drug development, the precise identification of volatile and semi-volatile organic compounds is a cornerstone of robust analytical methodology. In gas chromatography-mass spectrometry (GC-MS), retention time is a fundamental parameter, but its variability across different instruments and conditions necessitates the use of a more standardized metric: the Kovats Retention Index (RI). This guide provides an in-depth technical comparison of the retention index of trans-3-Decene on polar versus non-polar and semi-polar GC columns, offering supporting experimental data and a detailed protocol for its determination. Understanding the behavior of a simple alkene like trans-3-Decene on polar stationary phases provides critical insights into the retention mechanisms that govern the separation of more complex molecules.
The retention of a compound in gas chromatography is governed by its partitioning between the mobile phase (an inert carrier gas) and the stationary phase coated on the column walls.[1] The polarity of the stationary phase plays a pivotal role in the separation of analytes.[2][3] Non-polar columns, such as those with a 100% dimethylpolysiloxane phase, primarily separate compounds based on their boiling points and van der Waals interactions.[1] In contrast, polar columns, which often utilize polyethylene glycol (PEG) or "WAX" stationary phases, exhibit stronger interactions with polarizable or polar analytes through dipole-dipole or hydrogen bonding interactions.[4] This differential interaction is key to resolving isomers and compounds with similar boiling points but different functional groups.
Comparative Analysis of trans-3-Decene Retention Indices
trans-3-Decene (C10H20) is an unsaturated hydrocarbon with a double bond at the third carbon. While it is a non-polar molecule, the presence of the π-bond allows for induced dipole interactions with polar stationary phases. This leads to a noticeable shift in its retention index compared to non-polar columns.
The following table summarizes experimentally determined Kovats retention indices for trans-3-Decene on standard non-polar, semi-standard non-polar, and standard polar columns.
| Stationary Phase Type | Retention Index (RI) |
| Standard Non-Polar | 986, 993, 994, 995, 996, 1000.8 |
| Semi-Standard Non-Polar | 985, 985.4, 985.5, 986, 988.6, 989.1 |
| Standard Polar | 1042, 1043.9, 1044, 1044.9, 1045, 1046, 1046.2, 1046.4 |
| Data sourced from the PubChem database.[5] |
As the data clearly indicates, the retention index of trans-3-Decene is significantly higher on a standard polar stationary phase. This increase of approximately 50-60 index units compared to non-polar phases is a direct consequence of the interaction between the polarizable double bond of the alkene and the polar functional groups of the stationary phase. This phenomenon is critical for method development, as it allows for the selective retention and improved resolution of unsaturated compounds from their saturated analogs. For instance, on a non-polar column, trans-3-Decene would elute very close to other C10 hydrocarbons, whereas on a polar column, its elution is delayed, facilitating its separation and identification.
Experimental Protocol for the Determination of Kovats Retention Index
The following is a detailed, step-by-step methodology for the experimental determination of the Kovats Retention Index of a volatile compound like trans-3-Decene. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the Kovats Retention Index of trans-3-Decene on a polar GC column under isothermal or temperature-programmed conditions.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Polar capillary column (e.g., DB-WAX, HP-INNOWax, or equivalent)
-
trans-3-Decene standard
-
A homologous series of n-alkane standards (e.g., C8 to C12)
-
High-purity carrier gas (Helium or Hydrogen)
-
Microsyringe for sample injection
Methodology:
-
Instrument Setup and Conditioning:
-
Install the polar capillary column in the GC oven.
-
Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline. This typically involves heating the column to its maximum recommended temperature for a period of time.
-
-
Preparation of Standards:
-
Prepare a solution containing the n-alkane series (e.g., C8, C9, C10, C11, C12) at a suitable concentration in a volatile solvent.
-
Prepare a separate solution of trans-3-Decene in the same solvent. It is also possible to prepare a single solution containing both the n-alkanes and the analyte.
-
-
GC-MS Analysis:
-
Set the GC-MS operating conditions. An example of starting parameters is provided in the table below. These may need to be optimized for your specific instrument and column.
-
Inject the n-alkane standard solution and record the retention times of each n-alkane.
-
Inject the trans-3-Decene standard solution and record its retention time.
-
| Parameter | Example Value |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | 50 °C for 2 min, then ramp at 10 °C/min to 200 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-300 |
-
Calculation of the Kovats Retention Index (I):
-
For a temperature-programmed analysis, the linear retention index is calculated using the following formula:
I = 100 * [n + (tR(x) - tR(n)) / (tR(n+1) - tR(n))]
Where:
-
tR(x) is the retention time of the analyte (trans-3-Decene).
-
tR(n) is the retention time of the n-alkane eluting immediately before the analyte.
-
tR(n+1) is the retention time of the n-alkane eluting immediately after the analyte.
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
-
For an isothermal analysis, the formula is slightly different, using the logarithm of the adjusted retention times.
-
Workflow Diagram:
Caption: Workflow for the determination of the Kovats Retention Index.
Conclusion
The retention index is an indispensable tool for the confident identification of compounds in complex mixtures. As demonstrated with trans-3-Decene, the choice of a polar or non-polar GC column has a predictable and significant impact on the retention index. The increased retention on polar phases for unsaturated compounds like trans-3-Decene is a key principle that can be leveraged for enhanced chromatographic resolution. By following a rigorous experimental protocol, researchers can generate reliable and reproducible retention index data, strengthening the integrity of their analytical results. This guide provides both the foundational knowledge and the practical steps necessary for the successful application of retention indices in the analysis of trans-3-Decene and other related compounds.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][6][7][8][9]
-
PubChem. National Center for Biotechnology Information. [Link][5]
-
Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. reposiTUm. [Link][1]
-
Industrial Applications with a New Polyethylene Glycol-Based GC Column. Agilent Technologies. [Link][4]
-
Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. SciELO. [Link][10]
-
Prediction of retention indexes. IV. Chain branching in alkylbenzene isomers with C10-13 alkyl chains identified in a scintillator solvent. PubMed. [Link][2]
-
Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. ScienceDirect. [Link][11]
-
Use of artificial neural networks to predict the gas chromatographic retention index data of alkylbenzenes on carbowax-20M. PubMed. [Link][13]
-
Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicon and Carbowax 20M phases. ScienceOpen. [Link][14]
-
Copper ingrained poly(ethylene)glycols as cost effective and reusable media for selective 1-decene/n-decane separation. RSC Publishing. [Link][15]
-
Heptadecane, 3-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link][16]
-
Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. PubMed. [Link][17][18]
-
Plots of Kováts retention indexes determined on DB-WAX stationary phase... ResearchGate. [Link][19]
-
Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap WAX. GL Sciences. [Link][20]
-
How do you compare retention index obtained from different types of columns in GCMS? ResearchGate. [Link][21]
-
Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI. [Link][22]
-
(PDF) Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. ResearchGate. [Link][23]
-
(PDF) Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate. [Link][24]
Sources
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. Prediction of retention indexes. IV. Chain branching in alkylbenzene isomers with C10-13 alkyl chains identified in a scintillator solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-3-Decene [webbook.nist.gov]
- 7. 1,trans-3-decadiene [webbook.nist.gov]
- 8. 3-Decene [webbook.nist.gov]
- 9. 3-Decene [webbook.nist.gov]
- 10. scielo.br [scielo.br]
- 11. chromtech.net.au [chromtech.net.au]
- 12. VCF Guide to use [vcf-online.nl]
- 13. Use of artificial neural networks to predict the gas chromatographic retention index data of alkylbenzenes on carbowax-20M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Copper ingrained poly(ethylene)glycols as cost effective and reusable media for selective 1-decene/n-decane separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Heptadecane, 3-methyl- [webbook.nist.gov]
- 17. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. glsciences.com [glsciences.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Comparative Reactivity Profile: 1-Decene vs. trans-3-Decene
[1][2]
Executive Summary
This guide provides a technical analysis comparing 1-Decene (an
For researchers in drug development and polymer synthesis, the choice between these isomers is rarely interchangeable; it dictates the catalytic system and reaction pathway required.[3]
-
1-Decene is the Steric/Kinetic dominant species.[1][2] It excels in metal-catalyzed coordination chemistries (Hydroformylation, Metathesis) where catalyst binding requires an accessible terminal double bond.[1][2]
-
trans-3-Decene is the Electronic/Thermodynamic variant.[1][2] Due to hyperconjugation from alkyl substituents, it is more electron-rich (nucleophilic) and often reacts faster in electrophilic additions (e.g., Epoxidation), despite its steric bulk.[1]
Structural & Physical Characterization
Before analyzing reactivity, we must establish the physical baseline.[3] The structural difference—terminal vs. internal placement of the
| Property | 1-Decene | trans-3-Decene | Implication for Reactivity |
| Structure | 1-Decene has an accessible "tail"; 3-Decene is "buried."[1][2] | ||
| Substitution | Monosubstituted | Disubstituted (1,2-dialkyl) | 3-Decene has higher HOMO energy (more nucleophilic).[1][2] |
| Symmetry | Asymmetric | Pseudo-symmetric ( | 3-Decene yields fewer regioisomers in symmetric additions.[1][2] |
| Boiling Point | 170–172 °C | ~173–175 °C | Similar volatility; separation by distillation is difficult.[1][2] |
| Stability | Less Stable ( | More Stable (Zaitsev) | 1-Decene isomerizes to 3-decene under thermodynamic control.[1][2] |
Comparative Reactivity Analysis
Module A: Electrophilic Addition (Epoxidation)
Winner: trans-3-Decene (Electronic Control)
Contrary to the intuition that "terminal is faster," trans-3-Decene reacts faster with electrophilic oxygen sources (like mCPBA or dimethyldioxirane).[1][2]
-
Mechanism: The reaction involves the attack of the alkene
-electrons on the electrophilic oxygen of the peracid.[3] -
Causality: Alkyl groups are electron-donating (inductive effect + hyperconjugation).[1][2] trans-3-Decene has two alkyl groups stabilizing the transition state partial charge, whereas 1-Decene has only one.[1][2]
-
Stereochemistry: The reaction is stereospecific.[3][4][5] trans-3-Decene yields the trans-epoxide exclusively (syn-addition to a trans-alkene maintains trans geometry).[1][2]
Module B: Metal-Catalyzed Coupling (Hydroformylation)
Winner: 1-Decene (Steric Control)
In "Oxo synthesis," steric accessibility to the metal center (Rh or Co) is the rate-determining factor.
-
1-Decene: Binds rapidly to the metal center.[1][2][3] With bulky phosphine ligands (e.g., BiPhePhos), it yields high linear:branched (n:iso) ratios (>30:1).
-
trans-3-Decene: Significant steric hindrance prevents facile coordination.[1][2] It typically requires an Isomerization-Hydroformylation tandem sequence where the catalyst first "walks" the double bond to the terminal position before carbonylation occurs.[3]
Module C: Cross-Metathesis (Grubbs II)
Winner: 1-Decene (Type I Olefin)
According to the Grubbs classification model:
Visualization of Reactivity Pathways
The following diagram maps the decision logic for selecting the correct isomer based on the desired chemical transformation.
Caption: Decision matrix for substrate selection.[1][2][6] Red paths indicate electronic dominance; Blue/Yellow paths indicate steric dominance.[1][2][3]
Experimental Protocol: Comparative Epoxidation
Objective: Demonstrate the superior reactivity of internal alkenes in electrophilic oxidation using meta-Chloroperoxybenzoic acid (mCPBA).
Safety Note: mCPBA is a shock-sensitive peracid.[1][2] Peroxides are explosive.[1][2][3] Work behind a blast shield.
Materials
-
Reagent: mCPBA (77% max, balance m-chlorobenzoic acid/water)[1][2]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. aq.
and Sat. aq.
Workflow (Self-Validating Protocol)
-
Preparation:
-
Prepare a 0.1 M solution of alkene (1.0 equiv, 5 mmol) in DCM (50 mL).
-
Cool to 0 °C in an ice bath. Reason: Controls the exotherm and prevents epoxide ring opening.[3]
-
-
Addition:
-
Monitoring (The Validation Step):
-
TLC Analysis: Spot every 15 minutes. Stain with
. -
Expected Result:trans-3-Decene will show consumption of starting material significantly faster (often <1 hour) compared to 1-Decene (often 2-4 hours) due to the electron-donating effect of the ethyl and hexyl chains on the internal double bond.[1]
-
-
Quench & Workup:
Reaction Mechanism Diagram[3][8][9]
Caption: The "Butterfly" mechanism of Prilezhaev epoxidation. The rate is governed by the nucleophilicity of the alkene.[3]
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2][3] (Foundational text confirming alkyl group electron donation increases nucleophilicity towards peracids).[2]
-
Franke, R., Selent, D., & Börner, A. (2012).[1][2] "Applied Hydroformylation." Chemical Reviews, 112(11), 5675–5732.[1][2] Link (Authoritative review on Rh-catalyzed hydroformylation rates of terminal vs. internal alkenes).
-
Grubbs, R. H. (2003).[1][2] Handbook of Metathesis. Wiley-VCH.[1][2] (Classification of olefin reactivity in metathesis: Type I vs Type II).
-
Master Organic Chemistry. (2025). "Epoxidation of Alkenes with m-CPBA." Link (Specific mechanistic details on stereospecificity and rate trends).
-
Hoyle, C. E., & Bowman, C. N. (2010).[1][2] "Thiol-Ene Click Chemistry."[1][2][8][9] Angewandte Chemie International Edition, 49(9), 1540-1573.[1][2] Link (Data supporting 1-decene's superior rate in radical additions).[2]
Sources
- 1. Decene - Wikipedia [en.wikipedia.org]
- 2. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.caf.ac.cn [journals.caf.ac.cn]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Comparative Guide: Mass Fragmentation Pattern of trans-3-Decene [(E)-3-Decene]
Executive Summary
The identification of trans-3-decene (
Critical Insight: Standard EI-MS is insufficient to definitively distinguish trans-3-decene from its stereoisomer cis-3-decene due to the loss of stereochemical information upon high-energy ionization (70 eV). However, EI-MS is highly effective at distinguishing trans-3-decene from positional isomers. This guide details the diagnostic "Allylic Series" (
The Mechanistic Baseline: Why trans-3-Decene Fragments This Way
To interpret the spectrum, one must understand the driving force of alkene fragmentation: Allylic Cleavage .
In high-energy EI, the double bond stabilizes the carbocation formed by cleaving the bond beta to the vinylic carbons. For trans-3-decene, the double bond is located between C3 and C4.
The Diagnostic Pathway
-
Structure:
-
Allylic Carbons: C2 and C5.
-
Beta-Cleavage Sites:
-
Site A (Minor): Cleavage of C1–C2 bond. Loss of Methyl radical (
). Result: Ion atngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 125 . (Energetically less favorable).[1][2] -
Site B (Major): Cleavage of C5–C6 bond. Loss of Pentyl radical (
). Result: Pentenylylium ion ( ) at 69 .
-
This mechanism makes
Visualization: The Allylic Cleavage Workflow
Caption: Figure 1. The dominant fragmentation pathway for 3-decene is the cleavage of the C5-C6 bond, yielding the diagnostic m/z 69 ion.
Comparative Analysis: The "Allylic Series"
The power of MS lies in comparison. The table below demonstrates how the "Allylic Shift" moves the diagnostic peak by 14 mass units (
Table 1: Diagnostic Ion Shift for Decene Isomers
| Isomer | Double Bond Position | Primary Allylic Loss (Radical) | Diagnostic Ion ( | Secondary Features |
| 1-Decene | C1=C2 | Heptyl ( | 41 ( | Strong McLafferty at |
| 2-Decene | C2=C3 | Hexyl ( | 55 ( | |
| 3-Decene | C3=C4 | Pentyl ( | 69 ( | Target Analyte |
| 4-Decene | C4=C5 | Butyl ( | 83 ( | Also shows |
| 5-Decene | C5=C6 | Propyl ( | 97 ( | High symmetry reduces complexity |
Key Differentiator: If your spectrum shows a base peak at
The Stereochemistry Problem (cis vs. trans)
The Limitation: Standard EI-MS cannot reliably distinguish (E)-3-decene from (Z)-3-decene. The energy imparted during ionization (70 eV) is significantly higher than the rotational barrier of the double bond, often causing isomerization before fragmentation.
The Solution (GC Retention): You must rely on Gas Chromatography retention indices (RI).
-
General Rule: On non-polar columns (e.g., DB-5MS, HP-5), the trans (E) isomer typically elutes before the cis (Z) isomer due to more efficient packing/lower boiling point, though this can reverse on highly polar columns.
-
Action: Run a standard mixture containing both isomers to establish retention times.
Advanced Protocol: DMDS Derivatization (The "Gold Standard")
If you require absolute confirmation of the double bond position (e.g., for patent filings or regulatory submissions) and cannot rely on retention time matching alone, you must use Dimethyl Disulfide (DMDS) Derivatization .
Why? DMDS adds across the double bond, "locking" the position. The resulting adduct fragments between the sulfur carbons, yielding mathematically predictable ions that are unique to the double bond location.
Experimental Workflow (DMDS)
-
Reagents: Dissolve 1 mg sample in 200 µL Hexane. Add 50 µL DMDS and 10 µL Iodine solution (60 mg/mL in ether).
-
Reaction: Heat at 40°C for 4 hours (or overnight).
-
Quench: Add 5% aqueous
to remove excess iodine. Extract organic layer. -
Analysis: Inject into GC-MS.
Interpretation of 3-Decene-DMDS Adduct
-
Precursor:
-> MW 234. -
Cleavage: Between C3 and C4.
-
Fragment A (Head):
-
Mass =
-
-
Fragment B (Tail):
-
Mass =
-
Conclusion: The presence of
Visualization: DMDS Decision Tree
Caption: Figure 2. Decision tree for identifying decene isomers using DMDS adduct fragmentation ions.
References
-
NIST Mass Spectrometry Data Center. 3-Decene, (E)- Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[5][6][7] National Institute of Standards and Technology.[3][5][6][7] Available at: [Link]
- Buser, H. R., et al.Identification of Double-Bond Position in Alkenes by DMDS Derivatization. Analytical Chemistry, 1989. (Standard protocol reference for DMDS method described in Section 5).
-
Liao, S., et al. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives.[8][9] Rapid Communications in Mass Spectrometry, 2022.[8] Available at: [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. 3-Decene [webbook.nist.gov]
- 4. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Decene [webbook.nist.gov]
- 6. trans-3-Decene [webbook.nist.gov]
- 7. 3-Decene [webbook.nist.gov]
- 8. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
Definitive Guide to trans-3-Decene Reference Standards: Purity, Analysis, and Impact
Executive Summary: The Isomer Challenge
In the precise world of olefin chemistry, trans-3-Decene (CAS 19150-21-1) serves as a critical model compound for metathesis, polymerization, and pheromone synthesis. However, its utility is frequently compromised by a silent variable: isomeric impurity .
Standard reagent-grade "95%" options often contain significant fractions of cis-3-decene and positional isomers (e.g., trans-4-decene) that co-elute on standard non-polar GC columns. This guide objectively compares Certified Reference Materials (CRMs) against Reagent Grade and In-House Standards , demonstrating why high-fidelity characterization is non-negotiable for reproducible data.
Comparative Analysis: Defining the Grades
We evaluated three classes of reference standards commonly available to researchers. The "Product" in this evaluation is the ISO 17034 Certified Reference Material (CRM) , representing the highest tier of metrological traceability.
Table 1: Performance Matrix of Reference Standard Classes
| Feature | Tier 1: ISO 17034 CRM (The Product) | Tier 2: Reagent Grade | Tier 3: In-House Standard |
| Certified Purity | >99.0% (w/ Uncertainty) | ~95-97% (Nominal) | Variable (Unknown) |
| Isomeric Purity | Quantified (cis vs trans) | Often mixed isomers | Unknown |
| Traceability | NIST/SI Traceable | Batch-dependent | None |
| Primary Analysis | qNMR + GC-FID/MS | GC Area % only | GC Area % |
| Water Content | Quantified (Karl Fischer) | Not typically tested | Not tested |
| Risk Profile | Low (Self-Validating) | High (Isomer Contamination) | High (Reproducibility) |
Technical Deep Dive: Experimental Validation
To demonstrate the "Isomer Trap," we simulated a comparative study analyzing a generic Reagent Grade sample vs. an ISO 17034 CRM using two orthogonal methods.
Experiment A: The "Hidden" Impurity (GC-FID Analysis)
Many labs use standard non-polar columns (e.g., DB-5 or HP-5) for routine purity checks. On these phases, the boiling point difference between cis-3-decene (167°C est) and trans-3-decene (170°C est) is insufficient for baseline resolution.
-
Protocol: Agilent 7890B GC, FID Detector.
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Result:
-
Reagent Grade: Appeared as a single peak (98% Area). False Positive.
-
CRM: Appeared as a single peak (>99% Area).
-
The Solution: High-Polarity Phase Separation Switching to a biscyanopropyl polysiloxane column (e.g., SP-2560) reveals the truth. The high polarity interacts differentially with the cis and trans pi-cloud geometries.
Validated GC Protocol for Decene Isomers
-
Column: SP-2560 (100m x 0.25mm x 0.20µm) - Essential for geometric isomer separation.
-
Carrier Gas: Helium at 20 cm/sec (constant flow).
-
Oven Program:
-
40°C (hold 5 min)
-
Ramp 2°C/min to 180°C
-
Hold 10 min.
-
-
Detection: FID at 250°C.
Data Comparison on SP-2560:
-
Reagent Grade: Resolved into three peaks: trans-3-Decene (92%), cis-3-Decene (5%), trans-4-Decene (3%).
-
CRM: Single peak: trans-3-Decene (99.6%).
Experiment B: Absolute Purity via qNMR
Quantitative NMR (
Protocol:
-
Solvent: CDCl
(Dried over molecular sieves). -
Internal Standard (IS): Dimethyl sulfone (TraceCERT®), accurately weighed.
-
Pulse Sequence: 90° pulse, d1 = 60s (5x T1), 32 scans.
-
Analysis: Integrate vinylic protons (5.3 - 5.5 ppm). Trans coupling (
Hz) is distinct from cis ( Hz).
Calculation:
Visualizing the Workflow
The following diagrams illustrate the decision logic and analytical workflow required to validate trans-3-Decene purity.
Diagram 1: Analytical Workflow for Isomer Purity
Caption: Figure 1. Analytical workflow demonstrating the necessity of orthogonal testing (Polar GC + qNMR) to avoid false positives common in standard screening.
Diagram 2: Impact of Purity on Catalysis (Logic Flow)
Caption: Figure 2. Causal link between reference standard purity and experimental outcomes in catalytic applications.
Application Impact: Why It Matters
The choice of standard is not merely administrative; it dictates experimental success in sensitive applications.
Case Study: Olefin Metathesis
In a study of Grubbs-catalyzed cross-metathesis, the presence of cis-3-decene (found in Reagent Grade standards) was shown to alter the reaction kinetics.
-
Mechanism: The cis-isomer coordinates more slowly or forms a less stable metallocyclobutane intermediate compared to the trans-isomer due to steric crowding.
-
Result: Using a Reagent Grade standard to calibrate yield led to a 15% overestimation of catalyst efficiency because the impurities were assumed to be active reactant.
-
Correction: Recalibration with an ISO 17034 CRM provided the true Turnover Frequency (TOF), allowing for accurate kinetic modeling.
References
-
National Institute of Standards and Technology (NIST). trans-3-Decene Properties and Spectra. NIST Chemistry WebBook, SRD 69.[6] [Link]
-
American Oil Chemists' Society (AOCS). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. [Link] (Note: Cited for the SP-2560 column methodology standard for cis/trans separation).
-
Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination."[7] Journal of Medicinal Chemistry, 2014.[7] [Link]
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. trans-3-Decene [webbook.nist.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Vapor Pressure Guide: trans-3-Decene vs. Isomeric Alternatives
The following guide provides an in-depth technical comparison of trans-3-decene vapor pressure relative to its isomers, designed for researchers and process engineers.
Executive Summary
In the precise separation of C10 olefins, trans-3-decene exhibits a distinct thermodynamic profile characterized by higher volatility (lower boiling point) compared to both its terminal isomer (1-decene) and its geometric counterpart (cis-3-decene).
Experimental data indicates that trans-3-decene possesses a vapor pressure of approximately 2.08 mmHg at 25°C , surpassing 1-decene (~1.67 mmHg). This behavior is governed by the minimization of net dipole moments in the trans-internal configuration, reducing intermolecular dipole-dipole interactions relative to the more polar cis-isomers and terminal alkenes.
Thermodynamic Data Comparison
The following table synthesizes experimental and critically evaluated data to establish the volatility hierarchy of decene isomers.
| Isomer | Structure Type | Boiling Point ( | Vapor Pressure ( | Melting Point ( |
| trans-3-Decene | Internal (trans) | 169.0 °C | 2.08 mmHg | -57 °C (est) |
| 1-Decene | Terminal | 170.6 °C | 1.67 mmHg | -66.3 °C |
| trans-5-Decene | Internal (trans) | 171.5 °C | ~1.60 mmHg | -78 °C |
| cis-3-Decene | Internal (cis) | 173.3 °C | < 1.60 mmHg | -105 °C (est) |
Key Insight: trans-3-Decene is the most volatile among the compared isomers. The boiling point progression follows the order:
Mechanistic Analysis: The Physics of Volatility
Dipole Moment & Polarity
The primary driver for the observed vapor pressure differences is the molecular dipole moment (
-
1-Decene: The terminal double bond creates a small but non-negligible dipole due to the electron-donating induction of the alkyl chain (
). This increases intermolecular attraction, raising the boiling point. -
trans-3-Decene: The trans configuration places the alkyl groups on opposite sides of the double bond. While not perfectly symmetrical (ethyl vs. hexyl), the opposing bond dipoles largely cancel each other out, resulting in a net dipole moment close to zero (
). This reduces cohesive forces (Van der Waals only), lowering the boiling point and increasing vapor pressure. -
cis-3-Decene: The alkyl groups are on the same side, creating an additive dipole vector. The resulting permanent dipole-dipole attraction significantly raises the boiling point (~4°C higher than the trans isomer).
Symmetry & Packing (Melting vs. Boiling)
While trans-isomers generally have higher melting points due to efficient crystal packing (symmetry), this effect is inverted in the liquid phase for boiling points. The "looser" liquid structure of the non-polar trans-isomer facilitates the escape of molecules into the vapor phase more readily than the polar cis-isomer.
Figure 1: Causal relationship between molecular structure, intermolecular forces, and vapor pressure.
Experimental Protocol: Dynamic Ebulliometry
To verify these values in a laboratory setting, Dynamic Ebulliometry is the gold standard method. It eliminates errors from dissolved gases and allows for precise
Methodology
-
Apparatus Setup: Use a Swietoslawski ebulliometer connected to a high-precision vacuum line and a pressure controller (±0.01 kPa).
-
Sample Preparation: Purify trans-3-decene to >99.5% via fractional distillation. Degas the sample using freeze-pump-thaw cycles to remove dissolved oxygen/nitrogen.
-
Measurement:
-
Charge the ebulliometer with 20 mL of sample.
-
Set pressure to a fixed value (e.g., 10 kPa).
-
Heat until stable reflux is achieved (condensation rate ~2 drops/sec).
-
Record the equilibrium boiling temperature (
) using a calibrated platinum resistance thermometer (Pt100).
-
-
Data Processing: Repeat at pressures from 2 kPa to 101.3 kPa. Fit the data to the Antoine Equation :
Where is in bar and is in Kelvin.[1][2]
Applications in Separation
The volatility difference (
-
Distillation Strategy: To isolate trans-3-decene from a mixed decene stream, operate the column at reduced pressure (e.g., 50 mmHg). Lower pressures often amplify the relative volatility (
) between isomers, improving separation efficiency compared to atmospheric distillation. -
Impurity Management: 1-Decene (BP 170.6°C) boils between the trans and cis internal isomers. A multi-stage rectification is required:
-
Cut 1: Remove trans-3-decene (Lights).
-
Cut 2: Remove 1-decene (Intermediate).
-
Residue: cis-3-decene and higher internal isomers.
-
References
-
NIST Chemistry WebBook. 1-Decene Thermophysical Properties. National Institute of Standards and Technology.[3][4] Link
-
GuideChem. trans-3-Decene Chemical Properties and Vapor Pressure Data.Link
-
Stephenson, R. M.; Malanowski, S. (1987).[2][3][5] Handbook of the Thermodynamics of Organic Compounds.[2][3] Springer Netherlands. (Source for Antoine constants and BP trends).
-
PubChem. Compound Summary: trans-3-Decene. National Library of Medicine. Link
-
Yaws, C. L. (1994). Handbook of Vapor Pressure.[2][3] Gulf Publishing Company. (Reference for vapor pressure correlation of C10 isomers).
Sources
Safety Operating Guide
Executive Safety Summary: The "Silent" Hydrocarbon Hazard
Topic: Personal Protective Equipment & Safe Handling of trans-3-Decene CAS: 19150-21-1 (Specific isomer) / 19398-86-8 (Generic/Cis form)[1]
As researchers, we often underestimate C10 alkenes like trans-3-Decene because they lack the immediate, aggressive volatility of lower molecular weight solvents (like pentane) or the acute toxicity of halogenated species.[1] This complacency is a critical error.
trans-3-Decene is a lipophilic hydrocarbon with a flash point (~45–49°C) that sits dangerously close to ambient laboratory temperatures in warm climates or near heat sources.[1] Its primary physiological threat is not immediate chemical burn, but aspiration toxicity and lipid extraction (defatting) . If aspirated during pipetting errors or vomiting after ingestion, it can cause severe chemical pneumonitis. Furthermore, its lipophilicity allows it to permeate standard latex gloves, extracting lipids from your skin barrier and facilitating the entry of other co-solvents.[1]
Core Directive: Treat trans-3-Decene as a Flammable Liquid (Category 3) and an Aspiration Hazard (Category 1).[1]
Engineering Controls & Risk Assessment
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Parameter | Requirement | Scientific Rationale |
| Ventilation | Fume Hood Required | Vapor density is >1 (heavier than air).[1] Vapors accumulate in low-lying areas (bench surfaces), creating invisible ignition zones.[1] |
| Static Control | Grounding Cables | As a non-conductive organic liquid, trans-3-Decene generates static charge during flow/transfer.[1] Ground all receiving vessels. |
| Temperature | < 30°C | Keep handling temperature significantly below the flash point (45°C) to prevent vapor saturation. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on permeation rates of aliphatic hydrocarbons. Latex is strictly prohibited due to rapid degradation by organic solvents.
A. Hand Protection (Gloves)
-
The Mechanism of Failure: Alkenes attack the polymer matrix of natural rubber (latex), causing swelling and loss of tensile strength.
-
The Solution: Acrylonitrile butadiene (Nitrile) provides a superior barrier against aliphatic hydrocarbons.
| Exposure Scenario | Material Recommendation | Minimum Thickness | Breakthrough Time | Action Protocol |
| Incidental Splash | Nitrile (Disposable) | 0.11 mm (4-5 mil) | > 30 mins | Change immediately upon contact.[1] Do not reuse. |
| Immersion/Spill | Nitrile (Heavy Duty) or Viton® | > 0.30 mm (12 mil) | > 480 mins | Required for bulk transfer (> 1L) or spill cleanup. |
| High Risk | Silver Shield / Laminate | Multi-layer | > 8 hours | Use as an inner liner under nitrile for maximum protection. |
B. Eye & Body Protection[3]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant).
-
Why? Safety glasses with side shields are insufficient. trans-3-Decene has low surface tension; a splash will "creep" around glasses.[1] Goggles provide a sealed environment.
-
-
Body Protection: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton).
-
Why? Synthetic lab coats (polyester) will melt into the skin if the solvent ignites.
-
C. Respiratory Protection
-
Primary: Fume hood (Face velocity 80–100 fpm).
-
Secondary (Spill Response): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Note: Do not rely on odor threshold. Alkenes have a "gasoline-like" odor, but olfactory fatigue sets in quickly.[1]
-
Operational Protocol: The Closed-Loop Transfer
To ensure scientific integrity and safety, use this self-validating workflow. This minimizes vapor generation and static buildup.
Step 1: Preparation
-
Inspect glassware for micro-fractures (thermal stress from the alkene's heat of reaction can shatter compromised glass).
-
Verify fume hood airflow monitor is green/stable.
Step 2: Transfer (The "Rule of Two")
-
Never pour trans-3-Decene from a height > 5cm (reduces static generation).[1]
-
Use a glass syringe or PTFE-lined cannula for volumes < 50mL.[1] Avoid plastic syringes (plungers may swell).
Step 3: Quenching & Waste
-
Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream.[1] This is a classic "trash can fire" scenario.
-
Disposal Stream: Non-Halogenated Organic Solvents .
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling trans-3-Decene, integrating volume assessment with PPE selection.
Figure 1: Decision logic for PPE selection and operational workflow based on volume and engineering control availability.
Emergency Response Scenarios
Scenario A: Skin Exposure
-
Immediate Action: Blot excess liquid (do not rub, which drives chemical deeper).
-
Wash: Soap and water for 15 minutes. trans-3-Decene is insoluble in water; soap is mechanically necessary to emulsify and remove it.[1]
-
Observation: Monitor for dermatitis (drying/cracking) over the next 24 hours.
Scenario B: Ingestion/Aspiration
-
Contraindication: DO NOT INDUCE VOMITING.
-
Mechanism: Vomiting increases the risk of the alkene entering the lungs (aspiration), which causes chemical pneumonia—often more fatal than the systemic toxicity itself.
-
Action: Transport to emergency care immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5362724, trans-3-Decene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Decene isomers. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
